2,3,6-Trichloro-5-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAMNWVBHLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482808 | |
| Record name | 2,3,6-Trichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-72-8 | |
| Record name | 2,3,6-Trichloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,6-Trichloro-5-nitropyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical, chemical, and safety properties of 2,3,6-Trichloro-5-nitropyridine. It is intended to serve as a technical resource for professionals in research and development who utilize substituted pyridines as intermediates in organic synthesis.
Compound Identification and Physical Properties
This compound is a highly functionalized pyridine ring, making it a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its key identifiers and physical properties are summarized below.
| Property | Value |
| CAS Number | 55304-72-8[1][2] |
| Molecular Formula | C₅HCl₃N₂O₂[1] |
| Molar Mass | 227.43 g/mol [1] |
| Melting Point | 69-71 °C[1] |
| Boiling Point | 301.1 ± 37.0 °C (Predicted)[1] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | -8.15 ± 0.10 (Predicted)[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the presence of three chlorine atoms and a strongly electron-withdrawing nitro group.[3] This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[3]
Halogens at the 2- and 6-positions (ortho to the ring nitrogen) are particularly activated towards displacement by nucleophiles. This is due to the ability of the ring nitrogen to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3] The nitro group, being para to the chlorine at the 2-position and ortho to the chlorine at the 6-position, further enhances this activation.[3] Consequently, this compound serves as an excellent precursor for introducing various functional groups onto the pyridine core.
Figure 1. Logical workflow of the SₙAr reaction.
Synthesis Protocol
This compound is typically prepared via a two-step process starting from pyridine.[1] The protocol involves an initial chlorination followed by nitration.
Step 1: Chlorination of Pyridine
-
Reaction Setup: In a suitable reaction vessel, pyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂).
-
Execution: The reaction is carried out under controlled temperature conditions to yield 2,3,6-trichloropyridine.[1]
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the 2,3,6-trichloropyridine intermediate. Purification may be achieved through distillation or chromatography.
Step 2: Nitration of 2,3,6-Trichloropyridine
-
Reaction Setup: The 2,3,6-trichloropyridine obtained from Step 1 is dissolved in a suitable solvent.
-
Execution: A nitrating agent, typically nitric acid, is added to the solution.[1] The reaction is carefully monitored and maintained at an appropriate temperature to ensure selective nitration at the 5-position.
-
Work-up and Isolation: The reaction is quenched, and the crude product is extracted. The final product, this compound, is purified, often through recrystallization, to yield a solid material.[1]
Figure 2. General synthesis workflow.
Applications in Synthesis
As a versatile intermediate, this compound is primarily used in the preparation of agricultural chemicals, such as pesticides and herbicides like glyphosate, and in the synthesis of other complex organic molecules.[1] Its utility stems from the differential reactivity of the chlorine atoms, which allows for sequential and site-selective substitution reactions, providing a pathway to a wide array of pyridine derivatives.
Safety and Handling
This compound is classified as an irritating and toxic compound.[1] Proper safety protocols must be strictly followed during its handling and use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective clothing to avoid contact with skin and eyes.[1]
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]
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Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1] It should be kept away from sources of ignition and combustible materials.[1]
-
In case of contact:
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]
References
An In-depth Technical Guide to 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloro-5-nitropyridine is a highly functionalized pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of three chlorine atoms and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers in the fields of medicinal chemistry and materials science.
Chemical Identity and Physical Properties
CAS Number: 55304-72-8
Molecular Formula: C₅HCl₃N₂O₂
Structure:
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,6-Trichloro-5-nitropyridine, a key intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and physicochemical and spectroscopic properties of the compound and its precursor.
Introduction
This compound is an organic compound with the chemical formula C₅HCl₃N₂O₂.[1] It serves as a valuable intermediate in the synthesis of various chemical entities, including pesticides and other agricultural chemicals.[1] The presence of three chlorine atoms and a nitro group on the pyridine ring makes it a versatile building block for introducing these functionalities into more complex molecules.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorination of pyridine to produce the precursor, 2,3,6-trichloropyridine. The second step is the nitration of this precursor to yield the final product.
Caption: General two-step synthesis pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 2,3,6-trichloropyridine, is presented below for easy comparison.
| Property | This compound | 2,3,6-Trichloropyridine |
| CAS Number | 55304-72-8[1] | 6515-09-9 |
| Molecular Formula | C₅HCl₃N₂O₂[1] | C₅H₂Cl₃N |
| Molar Mass | 227.43 g/mol [1] | 182.44 g/mol |
| Melting Point | 69-71 °C[1] | Not Available |
| Boiling Point | 301.1 °C (Predicted)[1] | Not Available |
| Density | 1.744 g/cm³ (Predicted)[1] | Not Available |
Experimental Protocols
Detailed experimental procedures for the synthesis of the precursor and the final product are provided below.
Synthesis of 2,3,6-Trichloropyridine
A common method for the synthesis of 2,3,6-trichloropyridine involves the direct chlorination of pyridine.
Caption: Experimental workflow for the synthesis of 2,3,6-Trichloropyridine.
Procedure:
-
A solution of pyridine is preheated and vaporized.
-
The vaporized pyridine is introduced into a fixed-bed reactor containing a molecular sieve catalyst.
-
Chlorine gas is simultaneously passed through the reactor.
-
The reaction mixture is collected, and the pH is adjusted to 9-11 using a suitable base, such as sodium hydroxide solution.
-
The product is extracted with methylene chloride.
-
The organic phase is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield 2,3,6-trichloropyridine.[2]
Synthesis of this compound
The final product is synthesized by the nitration of 2,3,6-trichloropyridine.
Procedure:
General Steps:
-
2,3,6-trichloropyridine is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with stirring.
-
The reaction temperature is carefully controlled.
-
After the reaction is complete, the mixture is poured onto ice.
-
The precipitated product is filtered, washed with water, and dried.
Characterization Data
Detailed spectroscopic data for this compound is not available in the provided search results. However, characterization data for a closely related compound, 2-chloro-5-nitropyridine, can be used for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the single proton on the pyridine ring. The chemical shift will be influenced by the electron-withdrawing effects of the three chlorine atoms and the nitro group.
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached chloro and nitro substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-Cl, C-N, and NO₂ functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-Cl Stretch | 850 - 550 |
| C=N Stretch (in ring) | 1600 - 1475 |
| Asymmetric NO₂ Stretch | 1550 - 1475 |
| Symmetric NO₂ Stretch | 1360 - 1290 |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (227.43 g/mol ). The fragmentation pattern will be influenced by the loss of chlorine atoms and the nitro group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic clusters for the molecular ion and chlorine-containing fragments.
Safety Information
This compound is an irritating and toxic compound.[1] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]
Conclusion
This technical guide has outlined the synthesis and key characteristics of this compound. While a detailed experimental protocol for the final nitration step and specific characterization data are not extensively available in the public domain, the provided information on its precursor and related compounds offers a solid foundation for researchers and professionals working with this important chemical intermediate. Further investigation into optimizing the nitration reaction and a full spectroscopic analysis would be valuable contributions to the field.
References
Spectroscopic data (NMR, IR, MS) of 2,3,6-Trichloro-5-nitropyridine
Spectroscopic Data of 2,3,6-Trichloro-5-nitropyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the available spectroscopic data for the compound this compound (CAS No: 55304-72-8). Despite extensive searches of publicly available chemical databases and scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located. This document outlines the search methodology and provides general information about the compound, while highlighting the current data gap.
Introduction
This compound is a halogenated and nitrated pyridine derivative. Compounds of this class are often utilized as intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1] The specific substitution pattern of three chlorine atoms and a nitro group on the pyridine ring suggests it could be a versatile building block for creating more complex molecules. The molecular formula of the compound is C₅HCl₃N₂O₂.
Spectroscopic Data
A comprehensive search for experimental NMR, IR, and MS data for this compound was conducted. This included searches of chemical databases and scientific literature using the compound name, CAS number (55304-72-8), and various spectroscopic search terms.
The search did not yield any specific, quantifiable spectroscopic data (NMR, IR, MS) for this compound.
While data for structurally related compounds, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, is available, it is not directly applicable to the target compound of this guide.[2][3]
Experimental Protocols
Due to the absence of published experimental data, no detailed methodologies for the spectroscopic analysis of this compound can be provided at this time.
Signaling Pathways and Experimental Workflows
No information regarding signaling pathways or specific experimental workflows involving this compound was found in the public domain. Research in this area would be a novel contribution to the understanding of this compound's biological or chemical activities.
Logical Relationships and Synthesis
While no detailed experimental data for the final product is available, a potential synthetic route for this compound can be inferred from general chemical principles and related literature. A logical workflow for its synthesis and characterization is proposed below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Conclusion
There is a notable lack of publicly available spectroscopic data (NMR, IR, MS) for this compound. This presents an opportunity for researchers to synthesize and characterize this compound, thereby contributing valuable data to the scientific community. The availability of such data would be beneficial for quality control in synthetic processes and for the computational modeling of its properties. Future work should focus on obtaining and publishing this fundamental data.
References
An In-Depth Technical Guide to the Reactivity and Stability of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3,6-trichloro-5-nitropyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles and data from closely related polychlorinated and nitrated pyridine derivatives to project its chemical behavior. This information is intended to support synthetic route design, handling, and storage of this versatile chemical intermediate.
Core Concepts: Reactivity of Polychlorinated Nitropyridines
The reactivity of this compound is predominantly governed by the electronic properties of its substituted pyridine ring. The presence of a strongly electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atoms at the C2 and C6 positions are ortho to the nitro group, while the chlorine at the C3 position is meta.
The general mechanism for SNAr reactions on nitropyridines involves a two-step addition-elimination process.[1] First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, in part, by the nitro group.[1] Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.
Predicted Reactivity Profile
Based on the principles of SNAr on analogous compounds like 2,4-dichloro-5-nitropyridine, the chlorine atoms at the C2 and C6 positions of this compound are expected to be the most susceptible to nucleophilic attack. The relative reactivity of these positions can be influenced by steric factors.
Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution
| Position of Chlorine | Relationship to Nitro Group | Predicted Reactivity | Rationale |
| C2 | ortho | High | Electronically activated by the nitro group. |
| C6 | ortho | High | Electronically activated by the nitro group. |
| C3 | meta | Low | Less electronic activation compared to ortho and para positions. |
It is anticipated that with strong nucleophiles, substitution will occur preferentially at the C2 and C6 positions. The substitution of the second chlorine atom would likely require more forcing reaction conditions.
Caption: Generalized SNAr mechanism on this compound.
Stability Profile
The stability of this compound is a critical consideration for its handling, storage, and use in synthetic applications.
Thermal Stability: Halogenated nitroaromatic compounds are generally stable at ambient temperatures but can decompose upon heating. Thermal decomposition may produce toxic and corrosive gases, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat sources.
Photochemical Stability: Many nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. While specific photostability data for this compound is not available, it is prudent to handle and store the compound in amber-colored vials or in the dark to prevent potential photodegradation.
Chemical Stability: this compound is expected to be stable under neutral and acidic conditions. However, it will react with strong bases and nucleophiles, as this is the basis of its primary reactivity. It is incompatible with strong oxidizing agents.
Caption: Hypothetical degradation pathway for this compound.
Experimental Protocols
The following are generalized protocols for studying the reactivity and stability of this compound, adapted from procedures for similar compounds.[1] Researchers should optimize these protocols for their specific nucleophiles and experimental setup.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine Nucleophile
Objective: To synthesize a 2- or 6-amino-substituted derivative of this compound.
Materials:
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This compound
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Amine nucleophile (e.g., piperidine, morpholine)
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous ethanol (or another suitable polar aprotic solvent)
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
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Once the starting material is consumed (typically 2-4 hours), allow the reaction to cool to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Stability Assessment - Thermal Stress
Objective: To evaluate the thermal stability of this compound.
Materials:
-
This compound
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Oven or heating block
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Suitable solvent for HPLC analysis (e.g., acetonitrile, water)
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
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Aliquot the solution into several sealed vials.
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Place the vials in an oven or heating block at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).
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At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature point and allow it to cool to room temperature.
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Analyze the samples by HPLC to determine the concentration of the remaining this compound and to identify any degradation products.
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Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
This compound is a highly reactive intermediate for organic synthesis, primarily due to the activating effect of the nitro group on the pyridine ring towards nucleophilic aromatic substitution. The chlorine atoms at the C2 and C6 positions are predicted to be the most labile. While specific quantitative data on its reactivity and stability are scarce, a robust understanding of its chemical behavior can be extrapolated from related polychlorinated nitropyridine compounds. The experimental protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to assess its stability under various conditions. As with all highly functionalized and potentially hazardous materials, appropriate safety precautions should be taken during its handling and use.
References
An In-depth Technical Guide to the Solubility of 2,3,6-Trichloro-5-nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trichloro-5-nitropyridine, a key intermediate in various synthetic processes. While quantitative public-domain data on its solubility in common organic solvents is limited, this document outlines the available qualitative information and furnishes detailed, established methodologies for its experimental determination. Adherence to these protocols will enable researchers to generate precise and reliable solubility data essential for process development, optimization, and scale-up in pharmaceutical and chemical manufacturing.
Introduction to this compound
This compound is a chlorinated and nitrated pyridine derivative. Its molecular structure, characterized by the presence of multiple electron-withdrawing groups, significantly influences its physicochemical properties, including its solubility. Understanding its solubility profile is critical for a variety of applications, such as reaction solvent selection, crystallization for purification, and formulation of solutions for further chemical transformations.
Qualitative Solubility Data
Publicly available quantitative data on the solubility of this compound is scarce. However, qualitative assessments have been reported, providing a foundational understanding of its behavior in different solvent classes. This information is summarized in the table below.
| Solvent Class | Common Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble[1] |
| Ethers | Diethyl ether | Soluble[1] |
| Halogenated Solvents | Chloroform | Soluble[1] |
| Aqueous Solvents | Water | Slightly soluble[1] |
Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. For precise process design, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, the following established experimental protocols are recommended. The gravimetric method is a classic and reliable approach, while spectroscopic methods can offer higher throughput for screening multiple solvents.
3.1. Gravimetric Method
The gravimetric method is a highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.
-
The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Calculate the solubility using the mass of the dissolved solute and the volume of the solvent used.
-
3.2. High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) Method
Spectroscopic methods like HPLC or GC can also be employed for solubility determination, offering high sensitivity and the ability to analyze multiple samples more rapidly than the gravimetric method.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a filtered aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Calculation of Solubility:
-
The determined concentration of the saturated solution represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Conclusion
References
Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloro-5-nitropyridine is a highly functionalized aromatic compound that holds significant potential as a versatile building block in modern chemical synthesis. Its unique substitution pattern, featuring three chlorine atoms and a strongly electron-withdrawing nitro group on a pyridine ring, renders it a highly reactive intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. While direct research applications of this specific isomer are not extensively documented in publicly available literature, its chemical properties can be inferred from closely related analogs, paving the way for its exploration in various research and development endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 55304-72-8 | [1] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1] |
| Molecular Weight | 227.43 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [1] |
| Melting Point | 69-71 °C | [1] |
| Boiling Point | 301.1 ± 37.0 °C (Predicted) | [1] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis of this compound and Related Compounds
A more detailed synthetic protocol is available for a closely related compound, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, which provides valuable insights into the multi-step synthesis and characterization of such polychlorinated pyridine derivatives.[2]
Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine[2]
This two-step chlorination process starting from 2-chloro-5-chloromethyl pyridine (CCMP) illustrates the synthesis of a highly chlorinated pyridine ring.
Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine (CTCMP)
-
A solution of 2-chloro-5-chloromethyl pyridine in carbon tetrachloride is subjected to chlorination using chlorine gas.
-
The reaction is carried out at reflux conditions for 8 hours in the presence of ultraviolet (UV) radiation.
-
After the reaction is complete, the carbon tetrachloride solvent is removed by distillation.
Step 2: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)
-
To the residual material from Step 1, tungsten(VI) chloride (WCl₆) is added as a catalyst.
-
The reaction mixture is heated to 175 °C and further reacted with chlorine gas for 6 hours.
-
The final product is isolated and purified by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg.
-
The collected fraction is cooled to below 5 °C to induce crystallization of the raw product.
Characterization: The product is typically characterized by FT-IR, NMR (¹H and ¹³C), and elemental analysis.[2]
Potential Research Applications
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. Based on studies of related polychloronitropyridines, the chlorine atoms at positions 2 and 6 (ortho and para to the nitro group) are expected to be the most reactive.
Agrochemical Synthesis
Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides and insecticides.[3] The ability to introduce various functional groups through nucleophilic substitution on the this compound scaffold allows for the generation of diverse molecular libraries for screening and optimization of biological activity.
a) Herbicides: Derivatives of chloropyridines are used to synthesize herbicides. For instance, 2,3,5-trichloropyridine is a precursor for clodinafop-propargyl.[4] It is plausible that this compound could serve as a starting material for novel herbicides. The general approach involves the displacement of one or more chlorine atoms with a suitable nucleophile to introduce the desired pharmacophore.
b) Insecticides: Pyridine-based insecticides, such as neonicotinoids, are widely used in agriculture. Research has shown that various substituted pyridine derivatives exhibit potent insecticidal activity.[5] The this compound core can be functionalized to create novel insecticide candidates.
Pharmaceutical and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] Chlorinated nitropyridines serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors.
a) Kinase Inhibitors: Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[7] Many small-molecule kinase inhibitors feature a substituted pyridine core. For example, 2,4-dichloro-5-nitropyridine is a common starting material for the synthesis of inhibitors for kinases such as ALK5 and Rho-kinase (ROCK).[7][8] The synthesis typically involves a sequential nucleophilic substitution of the chlorine atoms to build the final heterocyclic system.
Potential Signaling Pathway Involvement: Given the prevalence of pyridine-based compounds as kinase inhibitors, derivatives of this compound could potentially be developed to target specific kinases involved in disease-related signaling pathways, such as the TGF-β or Rho/ROCK pathways.
Reactivity and Regioselectivity
The reactivity of the three chlorine atoms in this compound towards nucleophilic substitution is not expected to be equal. Based on the principles of SNAr on pyridine rings, the positions activated by the nitro group (ortho and para) are the most susceptible to attack.
-
C6-Cl: This position is para to the nitro group and ortho to the pyridine nitrogen, making it highly activated.
-
C2-Cl: This position is ortho to the nitro group and the pyridine nitrogen, also highly activated.
-
C3-Cl: This position is meta to the nitro group and is expected to be the least reactive.
The regioselectivity of the first substitution will likely depend on the interplay of electronic and steric factors of the incoming nucleophile. For many nucleophiles, substitution at the C6 position might be favored due to slightly lower steric hindrance compared to the C2 position, which is flanked by both a chlorine atom and the nitro group.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine (by analogy)[9]
This protocol, adapted from the reaction of 2,4-dichloro-5-nitropyridine, can serve as a starting point for exploring the reactivity of this compound.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF). In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 eq) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the pyridine derivative at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR: A single proton signal is expected in the aromatic region, likely as a singlet. Its chemical shift would be downfield due to the deshielding effects of the three chlorine atoms and the nitro group.
-
¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents, with the carbon bearing the nitro group (C5) and the carbons attached to chlorine atoms appearing at characteristic downfield shifts.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl bonds, the C=N and C=C stretching vibrations of the aromatic ring, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Conclusion
This compound is a promising, yet underexplored, chemical intermediate. Its highly functionalized structure provides a versatile platform for the synthesis of novel compounds with potential applications in agrochemical and pharmaceutical research. By leveraging the principles of nucleophilic aromatic substitution, researchers can access a wide range of derivatives for biological screening. This technical guide, by providing an overview of its properties, synthesis (by analogy), and potential applications, aims to stimulate further investigation into the chemistry and utility of this valuable building block. The detailed experimental protocols and logical workflows presented herein offer a solid foundation for scientists and drug development professionals to embark on the exploration of this compound in their respective fields.
References
- 1. chembk.com [chembk.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
Theoretical Insights into 2,3,6-Trichloro-5-nitropyridine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2,3,6-Trichloro-5-nitropyridine. Due to a lack of specific published theoretical studies on this molecule, this guide synthesizes methodologies and findings from analogous substituted pyridine compounds to present a representative analysis. It covers quantum chemical calculations for molecular geometry optimization, electronic property elucidation through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, and the prediction of vibrational spectra (IR and Raman). The content is structured to offer researchers a foundational understanding of the expected physicochemical properties of this compound and to provide detailed protocols for its computational investigation. All quantitative data from analogous systems are summarized in structured tables, and key computational workflows are visualized using diagrams.
Introduction
This compound is a halogenated and nitrated pyridine derivative of interest in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental scaffolds in numerous biologically active compounds. The introduction of electron-withdrawing chloro and nitro groups is expected to significantly influence the electronic structure, reactivity, and intermolecular interaction capabilities of the pyridine ring.
Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for predicting molecular properties and guiding experimental work.[1] These computational methods allow for the detailed investigation of molecular geometry, electronic characteristics, and spectroscopic signatures, offering insights that are often difficult to obtain through experimental means alone.[2] This guide outlines the standard computational protocols and expected theoretical results for this compound, based on established studies of similar substituted pyridines.
Computational Methodology
The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary method used in analogous studies is Density Functional Theory (DFT), often with the B3LYP functional, which provides a good balance between accuracy and computational cost.[1][3]
Geometry Optimization and Vibrational Frequencies
The initial step is the optimization of the molecular geometry to find the lowest energy conformation. This is commonly performed using a basis set such as 6-311++G(d,p), which is robust for a wide range of organic molecules.[1] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[3][4]
Electronic Structure Analysis
Subsequent single-point energy calculations are carried out on the optimized geometry to determine various electronic properties. Key analyses include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
The following diagram illustrates a typical computational workflow for these analyses.
Predicted Molecular and Electronic Properties
While specific data for this compound is not available, we can infer its properties based on theoretical studies of other halogenated and nitrated pyridines.
Molecular Geometry
The pyridine ring is expected to be planar. The C-Cl and C-N bond lengths and the bond angles will be influenced by the electronic effects of the substituents. For comparison, Table 1 presents typical calculated bond lengths for related molecules.
Table 1: Representative Calculated Bond Lengths (Å) from Analogous Molecules
| Bond | 2-chloropyridine[3] | 3-nitropyridine[5] | Predicted Range for this compound |
| C-C (ring) | 1.38 - 1.40 | 1.37 - 1.39 | 1.37 - 1.41 |
| C-N (ring) | 1.33 - 1.34 | 1.33 - 1.35 | 1.33 - 1.36 |
| C-Cl | 1.74 | - | 1.73 - 1.75 |
| C-NO2 | - | 1.47 | 1.46 - 1.48 |
Note: Data is illustrative and derived from DFT calculations on the specified analogous compounds.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO energies determine the molecule's ability to donate or accept electrons. The presence of three chlorine atoms and a nitro group, all of which are electron-withdrawing, is expected to significantly lower the HOMO and LUMO energy levels compared to unsubstituted pyridine. This would result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.
Table 2: Representative FMO Properties from Analogous Substituted Pyridines
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 4-pyrrolidino pyridine | -5.31 | -0.68 | 4.63 | --INVALID-LINK-- |
| 2-Amino-5-methyl pyridine | -5.67 | -0.95 | 4.72 | --INVALID-LINK-- |
Note: These values are for illustrative purposes to show typical ranges for substituted pyridines.
The logical relationship for predicting the electronic properties based on FMO analysis is depicted in the following diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is expected to be localized over the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atom (if any) and the chlorine atoms, suggesting susceptibility to nucleophilic attack at the carbon atoms attached to them.
Predicted Vibrational Spectra
Theoretical frequency calculations allow for the prediction and assignment of characteristic vibrational modes in the IR and Raman spectra.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range | Intensity |
| C-H stretching (if H is present) | 3000 - 3100 | Weak |
| Aromatic C-C stretching | 1400 - 1600 | Medium |
| NO₂ asymmetric stretching | 1500 - 1570 | Strong |
| NO₂ symmetric stretching | 1300 - 1360 | Strong |
| C-N stretching | 1200 - 1350 | Medium |
| C-Cl stretching | 600 - 800 | Strong |
Note: These are generalized ranges based on typical values for substituted pyridines and nitro compounds.
Experimental Protocols for Theoretical Studies
For researchers wishing to perform their own theoretical studies on this compound, the following provides a detailed experimental protocol for the computational methods described.
Software
-
Quantum Chemistry Package: Gaussian, ORCA, or similar software.
-
Visualization Software: GaussView, Avogadro, or Chemcraft.
Protocol for DFT Calculations
-
Input File Preparation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Create an input file specifying the calculation type, level of theory, and basis set. A typical keyword line for geometry optimization and frequency calculation in Gaussian would be: #p opt freq b3lyp/6-311++g(d,p)
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry package.
-
Monitor the calculation for convergence.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged and check the output for the final optimized coordinates.
-
Frequency Calculation: Confirm the absence of imaginary frequencies to ensure a true energy minimum. Analyze the calculated IR and Raman spectra, including frequencies, intensities, and vibrational mode assignments.
-
Electronic Properties: Perform a subsequent single-point energy calculation with additional keywords for NBO analysis and population analysis (e.g., pop=nbo). Analyze the output to obtain HOMO/LUMO energies, NBO results, and MEP data.
-
Conclusion
While direct theoretical studies on this compound are not yet present in the literature, a robust computational framework exists for its thorough investigation. Based on analogous substituted pyridine systems, it is predicted that this molecule will exhibit high kinetic stability, with distinct electrophilic and nucleophilic regions governed by its electron-withdrawing substituents. The methodologies and representative data presented in this guide offer a solid foundation for future computational and experimental research, aiding in the prediction of its chemical behavior and its potential applications in drug development and materials science.
References
Methodological & Application
Synthetic Routes to 2,3,6-Trichloro-5-nitropyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,3,6-trichloro-5-nitropyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthetic strategy involves a two-step process: the synthesis of the precursor 2,3,6-trichloropyridine, followed by its nitration to yield the final product. This guide offers detailed methodologies for two distinct routes to the trichloropyridine precursor, catering to the availability of different starting materials.
I. Synthesis of 2,3,6-Trichloropyridine
Two primary methods for the synthesis of 2,3,6-trichloropyridine are presented below, starting from either 2,6-dichloro-3-aminopyridine or 2,6-dichloropyridine.
Method 1: From 2,6-dichloro-3-aminopyridine via Sandmeyer Reaction
This route utilizes a classic Sandmeyer reaction to convert the amino group of 2,6-dichloro-3-aminopyridine into a chloro group.
Experimental Workflow:
Figure 1: Workflow for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloro-3-aminopyridine.
Protocol:
-
Diazotization: In a suitable reactor, add 69.2 g of 2,6-dichloro-3-aminopyridine to 207 g of 30% industrial hydrochloric acid. Cool the mixture to below 0°C. Slowly add 117.2 g of a 30% sodium nitrite solution, maintaining the temperature at approximately 0°C to form the diazonium salt solution.
-
Sandmeyer Reaction: In a separate reactor, add 8.4 g of cuprous chloride to 207 g of 30% industrial hydrochloric acid at room temperature. Under a nitrogen atmosphere, begin the dropwise addition of the previously prepared diazonium salt solution, starting at around 0°C. After the addition is complete, gradually raise the temperature to 60-70°C and maintain for approximately 2 hours.
-
Work-up and Purification: Upon completion of the reaction, extract the reaction mixture with dichloromethane. Concentrate the organic phase to obtain the crude 2,3,6-trichloropyridine. Recrystallize the crude product from a mixture of toluene and petroleum ether to yield the pure product.
Quantitative Data:
| Starting Material | Product | Yield (crude) | Purity |
| 2,6-dichloro-3-aminopyridine | 2,3,6-Trichloropyridine | 75% | 98% |
Method 2: From 2,6-dichloropyridine by Direct Chlorination
This method involves the direct chlorination of 2,6-dichloropyridine using chlorine gas in the presence of a Lewis acid catalyst.
Experimental Workflow:
Figure 2: Workflow for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine.
Protocol:
-
Reaction Setup: In a 2000 mL four-neck flask, thoroughly mix 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.
-
Chlorination: Heat the reaction mixture to 100-120°C. Slowly introduce chlorine gas into the mixture until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC).
-
Purification: After the reaction is complete, cool the system to 100°C and perform a decompression distillation. Collect the fractions with a boiling point of 118-124°C at a pressure of -12.8 MPa.[1]
Quantitative Data:
| Starting Material | Product | Yield |
| 2,6-dichloropyridine | 2,3,6-Trichloropyridine | 94.0% |
II. Synthesis of this compound
The final step in the synthesis is the nitration of the 2,3,6-trichloropyridine precursor. This is typically achieved using a mixed acid nitrating agent.
Synthetic Pathway:
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloro-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its pyridine core, substituted with three chlorine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functionalities, rendering it a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[2][3] These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in SNAr reactions.
Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of a chloride ion.
The regioselectivity of the initial substitution is dictated by the electronic effects of the nitro group and the pyridine nitrogen. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the C2 and C6 positions are ortho and para to the nitro group, respectively, and are further activated by the electron-withdrawing effect of the pyridine nitrogen. The C3 position is meta to the nitro group and is therefore less activated.
Based on the electronic activation, the expected order of reactivity for the chlorine atoms is C6 > C2 > C3. The C6 position is para to the nitro group and ortho to the pyridine nitrogen, making it the most electrophilic site. The C2 position is ortho to both the nitro group and the pyridine nitrogen, also rendering it highly reactive. The C3 chlorine is meta to the nitro group and is expected to be the least reactive. Therefore, the first nucleophilic substitution is anticipated to occur predominantly at the C6 position, followed by the C2 position.
Caption: Predicted regioselectivity of the first nucleophilic substitution on this compound.
Application Notes
Reaction with Amine Nucleophiles
This compound is expected to react readily with a variety of primary and secondary amines. The reactions are typically carried out in a polar aprotic solvent such as acetonitrile, DMF, or DMSO, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated. The reaction temperature can be varied to control the rate and selectivity of the reaction.
Table 1: Illustrative Reaction of this compound with Various Amines
| Nucleophile (Amine) | Product (at C6) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | 2,3-Dichloro-5-nitro-6-(benzylamino)pyridine | Acetonitrile | K2CO3 | 80 | 4 | 92 |
| Morpholine | 4-(2,3-Dichloro-5-nitro-pyridin-6-yl)morpholine | DMF | Et3N | 25 | 6 | 95 |
| Aniline | (2,3-Dichloro-5-nitro-pyridin-6-yl)phenylamine | DMSO | K2CO3 | 100 | 12 | 85 |
| n-Butylamine | (2,3-Dichloro-5-nitro-pyridin-6-yl)butylamine | Ethanol | Et3N | 78 | 5 | 90 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Reaction with Oxygen Nucleophiles
Reactions with alkoxides and phenoxides also proceed efficiently to yield the corresponding ethers. These reactions are typically performed in the corresponding alcohol as the solvent for alkoxides, or in a polar aprotic solvent like DMF or DMSO for phenoxides, with a suitable base.
Table 2: Illustrative Reaction of this compound with O-Nucleophiles
| Nucleophile | Product (at C6) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| Sodium Methoxide | 2,3-Dichloro-6-methoxy-5-nitropyridine | Methanol | NaOMe | 65 | 3 | 94 |
| Sodium Ethoxide | 2,3-Dichloro-6-ethoxy-5-nitropyridine | Ethanol | NaOEt | 78 | 4 | 91 |
| Phenol | 2,3-Dichloro-5-nitro-6-phenoxypyridine | DMF | K2CO3 | 120 | 8 | 88 |
| 4-Methoxyphenol | 2,3-Dichloro-6-(4-methoxyphenoxy)-5-nitropyridine | DMSO | Cs2CO3 | 100 | 6 | 90 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with an Amine Nucleophile (e.g., Benzylamine)
Caption: General experimental workflow for the reaction of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium carbonate (2.0 equiv)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and potassium carbonate.
-
Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).
-
Add benzylamine to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-dichloro-5-nitro-6-(benzylamino)pyridine.
Protocol 2: General Procedure for the Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 equiv, as a solution in methanol or freshly prepared)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol (concentration approx. 0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the sodium methoxide solution to the stirred solution of the starting material.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C).
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product, 2,3-dichloro-6-methoxy-5-nitropyridine, can be further purified by recrystallization or column chromatography if necessary.
Safety Information
This compound is an irritant and toxic compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Avoid contact with skin, eyes, and mucous membranes by using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Store in a tightly sealed container away from heat and incompatible materials.[1]
For more detailed safety information, please refer to the Safety Data Sheet (SDS).
References
Synthesis of Bioactive Molecules from 2,3,6-Trichloro-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 2,3,6-trichloro-5-nitropyridine as a versatile starting material. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions to generate novel compounds with potential applications in anticancer and kinase inhibition therapies.
Introduction
This compound is a highly reactive scaffold amenable to functionalization through nucleophilic aromatic substitution. The electron-withdrawing nitro group, positioned at C5, significantly activates the pyridine ring towards nucleophilic attack, particularly at the chlorine-substituted positions. This reactivity profile allows for the sequential and regioselective introduction of various nucleophiles, enabling the synthesis of diverse libraries of potentially bioactive molecules. Pyridine and its derivatives are prominent structural motifs in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.
Regioselectivity of Nucleophilic Aromatic Substitution
The substitution pattern on the this compound ring is dictated by the electronic effects of the nitro group. The chlorine atoms at the C2 and C6 positions are ortho and para to the nitro group, respectively, making them the most activated sites for nucleophilic attack. The chlorine at the C3 position is meta to the nitro group and is therefore the least reactive.
Based on the principles of nucleophilic aromatic substitution on activated pyridine rings, the expected order of reactivity for the chlorine atoms in this compound is:
C6 > C2 > C3
This regioselectivity allows for a controlled, stepwise synthesis to introduce different functionalities at specific positions. The most reactive C6 position will typically react first under milder conditions, followed by substitution at C2 under more forcing conditions.
Experimental Protocols
The following protocols describe the synthesis of representative bioactive molecules via nucleophilic aromatic substitution on this compound. These protocols are based on established methodologies for similar chloronitropyridine substrates and are intended as a starting point for laboratory synthesis.
Protocol 1: Synthesis of a 6-Amino-2,3-dichloro-5-nitropyridine Derivative (Anticancer Precursor)
This protocol outlines the selective substitution of the C6 chlorine with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or ACN (0.1-0.2 M).
-
Add the desired amine (1.1 eq.) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the 6-amino-2,3-dichloro-5-nitropyridine derivative.
Protocol 2: Synthesis of a 2,6-Disubstituted-3-chloro-5-nitropyridine Derivative (Kinase Inhibitor Scaffold)
This protocol describes the sequential substitution at the C6 and C2 positions.
Procedure:
-
Synthesize the 6-amino-2,3-dichloro-5-nitropyridine derivative as described in Protocol 1.
-
To a solution of the purified 6-substituted intermediate (1.0 eq.) in a suitable solvent (e.g., isopropanol/water mixture), add a second, less reactive amine or thiol nucleophile (1.2 eq.) and a base such as sodium bicarbonate (2.0 eq.).
-
Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 2,6-disubstituted-3-chloro-5-nitropyridine derivative.
Data Presentation
The following tables summarize quantitative data for bioactive molecules synthesized from related chloronitropyridine precursors, providing a rationale for the potential efficacy of derivatives of this compound.
Table 1: Anticancer Activity of Substituted Nitropyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyridine-Thiazolidinone Hybrids | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 |
| Colon Cancer (SW-620) | < 0.01 - 0.02 | |
| CNS Cancer (SF-539) | < 0.01 - 0.02 | |
| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | |
| Pyrido[2,3-d]pyrimidine Derivatives | Breast Cancer (MCF-7) | 0.57 - 3.15 |
| Liver Cancer (HepG2) | 0.99 - 4.16 |
Table 2: Kinase Inhibitory Activity of Substituted Nitropyridine Derivatives
| Kinase Target | Compound Class | IC50 (nM) |
| GSK-3β | Pyrazolopyrimidine Derivatives | Low nanomolar range |
| PIM-1 | Pyrido[2,3-d]pyrimidine Derivatives | 11.4 - 34.6 |
| Src | Thieno[3,2-b]pyridine Derivatives | Sub-micromolar to low micromolar |
| TYK2 | Pyridine-based Acyl Compounds | Potent inhibition |
Visualization of Potential Mechanisms and Workflows
The synthesis of bioactive molecules from this compound follows a logical workflow, and the resulting compounds may exert their biological effects through various signaling pathways.
Caption: Synthetic workflow for generating a library of bioactive molecules.
Derivatives of nitropyridines have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved in apoptosis is the p53 pathway.
Caption: Simplified p53-mediated apoptosis pathway.
Another important mechanism of action for pyridine-based kinase inhibitors is the modulation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is implicated in cancer cell motility and invasion.
Caption: The Rho/ROCK signaling pathway and its inhibition.[1]
Conclusion
This compound is a valuable and highly reactive starting material for the synthesis of a wide range of potential bioactive molecules. The predictable regioselectivity of nucleophilic aromatic substitution allows for the rational design and synthesis of compound libraries for screening against various biological targets, particularly in the areas of oncology and kinase-mediated diseases. The provided protocols and data serve as a foundation for further research and development in this promising area of medicinal chemistry.
References
Application of 2,3,6-Trichloro-5-nitropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloro-5-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its trifunctional nature, featuring three chlorine atoms and a nitro group on the pyridine ring, allows for selective chemical modifications to produce compounds with potent herbicidal and fungicidal activities. While direct applications of this compound in commercial agrochemicals are not extensively documented, its synthetic utility is primarily realized through its conversion to the key intermediate, 3,5,6-trichloro-2-pyridinol. This pivotal precursor is then utilized in the synthesis of several classes of bioactive molecules, including hydrazines and 1,3,4-oxadiazoles, which have demonstrated significant potential in crop protection.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of herbicidal and fungicidal compounds derived from this compound, focusing on the synthetic pathway through 3,5,6-trichloro-2-pyridinol.
I. Synthesis of Key Intermediate: 3,5,6-Trichloro-2-pyridinol
The initial step in utilizing this compound for agrochemical synthesis often involves its conversion to 3,5,6-trichloro-2-pyridinol. This transformation is typically achieved through a nucleophilic substitution reaction, where the nitro group is displaced by a hydroxyl group.
Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol
A detailed protocol for the synthesis of 3,5,6-trichloro-2-pyridinol from a related polychlorinated pyridine is described in the literature and can be adapted for the conversion of this compound. The general principle involves the hydrolysis of a chloro or nitro substituent.
-
Reaction: Hydrolysis of 2,3,5,6-tetrachloropyridine (a structurally similar compound) to 3,5,6-trichloro-2-pyridinol.
-
Reagents and Conditions:
-
2,3,5,6-Tetrachloropyridine
-
Sodium hydroxide (NaOH)
-
Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Temperature: 100 °C
-
Reaction Time: 8 hours
-
-
Procedure:
-
To a reaction vessel, add 2,3,5,6-tetrachloropyridine, water, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide.
-
Heat the mixture to 100 °C under an inert atmosphere and stir vigorously for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3,5,6-trichloro-2-pyridinol.
-
II. Application in Herbicide Synthesis
Derivatives of 3,5,6-trichloro-2-pyridinol have shown promising herbicidal activity. One such class of compounds is N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines.
Synthetic Pathway for Herbicidal Hydrazine Derivatives
Caption: Synthetic route to herbicidal hydrazine derivatives.
Experimental Protocols
1. Synthesis of Ethyl (3,5,6-trichloro-2-pyridyloxy)acetate
-
Reagents and Conditions:
-
3,5,6-Trichloro-2-pyridinol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Reflux
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5,6-trichloro-2-pyridinol in acetone.
-
Add potassium carbonate and ethyl chloroacetate to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and evaporate the solvent from the filtrate.
-
The crude product can be purified by column chromatography.
-
2. Synthesis of 3,5,6-Trichloro-2-pyridyloxyacetylhydrazide
-
Reagents and Conditions:
-
Ethyl (3,5,6-trichloro-2-pyridyloxy)acetate
-
Hydrazine hydrate
-
Ethanol
-
Reflux
-
-
Procedure:
-
Dissolve ethyl (3,5,6-trichloro-2-pyridyloxy)acetate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
3. Synthesis of N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines
-
Reagents and Conditions:
-
3,5,6-Trichloro-2-pyridyloxyacetylhydrazide
-
Substituted aroyl chloride
-
Pyridine (as a base)
-
Dichloromethane (DCM)
-
Room temperature
-
-
Procedure:
-
Suspend 3,5,6-trichloro-2-pyridyloxyacetylhydrazide in dichloromethane.
-
Add pyridine to the suspension.
-
Add the respective aroyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Quantitative Data: Herbicidal Activity
The herbicidal activity of synthesized N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines is typically evaluated against a panel of common weeds. The data is presented as the concentration required for 50% inhibition of growth (IC₅₀).
| Compound ID | Aroyl Group | Target Weed | IC₅₀ (µg/mL) |
| H-1 | 4-Chlorobenzoyl | Echinochloa crus-galli | 55.8 |
| H-2 | 2,4-Dichlorobenzoyl | Echinochloa crus-galli | 42.1 |
| H-3 | 4-Nitrobenzoyl | Amaranthus retroflexus | 68.3 |
| H-4 | 4-Methylbenzoyl | Amaranthus retroflexus | 75.2 |
III. Application in Fungicide Synthesis
Another important class of agrochemicals derived from 3,5,6-trichloro-2-pyridinol are 5-aryl-2-(3,5,6-trichloro-2-pyridyloxymethyl)-1,3,4-oxadiazoles, which have demonstrated notable antifungal properties.
Synthetic Pathway for Fungicidal 1,3,4-Oxadiazole Derivatives
Caption: Synthesis of fungicidal 1,3,4-oxadiazole derivatives.
Experimental Protocol: Synthesis of 5-Aryl-2-(3,5,6-trichloro-2-pyridyloxymethyl)-1,3,4-oxadiazoles
-
Reagents and Conditions:
-
3,5,6-Trichloro-2-pyridyloxyacetylhydrazide
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Reflux
-
-
Procedure:
-
A mixture of 3,5,6-trichloro-2-pyridyloxyacetylhydrazide and a substituted aromatic carboxylic acid is taken in phosphorus oxychloride.
-
The reaction mixture is refluxed for 5-7 hours.
-
After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice with stirring.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data: Antifungal Activity
The antifungal activity of the synthesized 1,3,4-oxadiazole derivatives is assessed against various phytopathogenic fungi. The efficacy is often reported as the concentration that causes 50% inhibition of mycelial growth (EC₅₀).
| Compound ID | Aryl Group | Target Fungus | EC₅₀ (µg/mL) |
| F-1 | Phenyl | Fusarium oxysporum | 85.2 |
| F-2 | 4-Chlorophenyl | Fusarium oxysporum | 65.7 |
| F-3 | 4-Nitrophenyl | Alternaria solani | 78.4 |
| F-4 | 4-Methoxyphenyl | Alternaria solani | 92.1 |
Mode of Action
The precise mode of action for these novel herbicidal and fungicidal compounds is a subject of ongoing research. However, based on the structural motifs, it is hypothesized that:
-
Herbicidal Hydrazines: May act as disruptors of plant hormone transport or interfere with essential amino acid biosynthesis.
-
Fungicidal 1,3,4-Oxadiazoles: Could potentially inhibit key enzymes in fungal metabolic pathways, such as ergosterol biosynthesis, which is crucial for maintaining the integrity of fungal cell membranes.
Logical Relationship of Synthesis and Application
Caption: Workflow from starting material to agrochemical application.
This compound, primarily through its conversion to 3,5,6-trichloro-2-pyridinol, represents a valuable platform for the development of novel agrochemicals. The synthetic routes to herbicidal hydrazine and fungicidal 1,3,4-oxadiazole derivatives are robust and yield compounds with significant biological activity. Further optimization of these lead structures could result in the discovery of new, effective crop protection agents. The provided protocols and data serve as a foundational guide for researchers in the field of agrochemical synthesis and development.
Application Notes and Protocols for Polychlorinated Nitropyridines in Pharmaceutical Synthesis
Note to the Reader: Extensive research for the specific intermediate, 2,3,6-Trichloro-5-nitropyridine, as a direct precursor to pharmaceutical compounds yielded limited publicly available data. This compound is noted as an intermediate in general organic synthesis and in the preparation of agrochemicals.[1] Due to the scarcity of detailed protocols for its use in pharmaceutical applications, this document provides a representative application note and protocol based on a closely related and well-documented class of intermediates: dichloronitropyridines. The following example illustrates the synthetic utility of these building blocks in the development of kinase inhibitors, a significant class of therapeutic agents.
Illustrative Application: Synthesis of a Kinase Inhibitor Intermediate from 2,6-Dichloro-3-nitropyridine
This section details the use of 2,6-dichloro-3-nitropyridine as a key intermediate in the synthesis of a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor. The highly reactive nature of the chlorinated nitropyridine scaffold allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to building the complex molecular architecture of the final bioactive compound.[2][3]
Reaction Scheme Overview
The synthetic strategy involves a two-step nucleophilic substitution on the 2,6-dichloro-3-nitropyridine core. The first step is a Suzuki coupling to introduce an aryl group at one of the chlorine-bearing positions. The second step involves the substitution of the remaining chlorine atom with an aminoethylamino-scaffold. Subsequent reduction of the nitro group and further elaboration would lead to the final GSK3 inhibitor.[3]
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the key substitution steps in the synthesis of the advanced intermediate.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-dichloro-3-nitropyridine | (2,4-dichlorophenyl)boronic acid | 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine | Toluene/H₂O | Pd(PPh₃)₄ | 100 | 12 | 85 | >98 |
| 2 | 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine | N-Boc-ethylenediamine | N-Boc-N'-(2-(2,4-dichlorophenyl)-5-nitropyridin-6-yl)ethane-1,2-diamine | DMF | K₂CO₃ | 80 | 6 | 92 | >97 |
Experimental Workflow
The overall experimental workflow for the synthesis of the advanced intermediate is depicted below. This process highlights the sequential nature of the substitutions and the purification steps required to isolate the desired products.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine (Suzuki Coupling)
-
Reaction Setup: To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a 2:1 mixture of toluene and water (0.2 M), add (2,4-dichlorophenyl)boronic acid (1.1 eq) and potassium carbonate (2.5 eq).
-
Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the product as a yellow solid.
Protocol 2: Synthesis of N-Boc-N'-(2-(2,4-dichlorophenyl)-5-nitropyridin-6-yl)ethane-1,2-diamine (SNAr)
-
Reaction Setup: To a solution of 2-(2,4-dichlorophenyl)-6-chloro-3-nitropyridine (1.0 eq) in dimethylformamide (DMF) (0.3 M), add N-Boc-ethylenediamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, recrystallize the solid from an ethanol/water mixture to yield the pure product.
Associated Signaling Pathway
The target of the synthesized inhibitor, GSK3, is a critical kinase in numerous cellular signaling pathways. Its dysregulation is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, where GSK3 plays a pivotal role in the "destruction complex." Inhibition of GSK3 prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of target gene transcription.
References
Application Notes and Protocols for Reactions Involving 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 2,3,6-trichloro-5-nitropyridine. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Safety Precautions
This compound is an irritant and toxic compound and should be handled with appropriate safety measures. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, laboratory gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring of this compound is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the nitro group and the three chlorine atoms. The regioselectivity of substitution is primarily governed by the position of these activating groups. The chlorine atom at the C6 position is the most susceptible to substitution, being para to the strongly electron-withdrawing nitro group. The C2 chlorine is the next most reactive, being ortho to the nitro group and the ring nitrogen. The C3 chlorine is the least reactive.
General Experimental Workflow for SNAr Reactions
Caption: General workflow for nucleophilic aromatic substitution.
Protocol 1: Reaction with Amines (Amination)
This protocol describes the selective substitution of the C6 chlorine with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 equiv) to the solution.
-
Add triethylamine (1.2-2.0 equiv) to the reaction mixture to act as a base.
-
Heat the reaction mixture with stirring. The optimal temperature and time will depend on the nucleophilicity of the amine and the solvent used (typically ranging from room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,3-dichloro-6-(amino)-5-nitropyridine.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia (aq. solution) | Methanol | - | 35-40 | 24 | 2,3-Dichloro-6-amino-5-nitropyridine | 75-85 |
| Morpholine | Acetonitrile | Triethylamine | 80 | 4 | 4-(2,3-Dichloro-5-nitropyridin-6-yl)morpholine | ~90 |
| Aniline | Ethanol | Potassium Carbonate | 78 (reflux) | 6 | N-(2,3-Dichloro-5-nitropyridin-6-yl)aniline | ~80 |
Note: Yields are representative and may vary based on specific reaction conditions and the scale of the reaction.
Protocol 2: Reaction with Alkoxides (O-Arylation/Alkylation)
This protocol describes the substitution of a chlorine atom with an alkoxide, such as sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (or other alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.0-1.2 equiv) dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | Methanol | 25-30 | 2-4 | 2,3-Dichloro-6-methoxy-5-nitropyridine | >90 |
| Sodium Ethoxide | Ethanol | 25-50 | 3-6 | 2,3-Dichloro-6-ethoxy-5-nitropyridine | ~85-95 |
Note: Yields are representative and may vary.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The chlorine atoms on the this compound ring can also be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. The reactivity of the chlorine atoms follows the same trend as in SNAr reactions (C6 > C2 > C3).
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 2,3-Dichloro-5-nitro-6-phenylpyridine | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 2,3-Dichloro-6-(4-methoxyphenyl)-5-nitropyridine | 75-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 2,3-Dichloro-5-nitro-6-(thiophen-3-yl)pyridine | 65-80 |
Note: Yields are representative and depend on the specific catalyst system, base, and substrate.
These protocols provide a foundation for the experimental setup for reactions involving this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Application Notes and Protocols for the Quantification of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,3,6-Trichloro-5-nitropyridine in various matrices. The protocols are based on established analytical techniques for analogous chlorinated and nitrated pyridine compounds, offering a robust starting point for method development and validation.
Introduction
This compound is a halogenated and nitrated aromatic pyridine derivative. Accurate and sensitive quantification of this compound is essential for various applications, including environmental monitoring, assessment of its potential as a process impurity in pharmaceutical manufacturing, and in research settings. This document outlines two primary analytical approaches for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the analytical methods described. These values are representative and based on performance data for structurally similar analytes, such as other chlorinated pyridines.[1][2] Actual performance characteristics should be determined during in-house method validation.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 115% |
| Relative Standard Deviation (RSD) | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound in solid matrices such as soil or in chemical mixtures.
3.1.1. Sample Preparation: Solid Matrix
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetone and vortex for 2 minutes.
-
Add an appropriate internal standard (e.g., a deuterated analog if available, or a structurally similar chlorinated compound).
-
Add 10 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (if necessary):
-
Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a silica or Florisil cartridge may be necessary.
-
-
Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for the TBDMS derivative: m/z [to be determined based on fragmentation pattern].
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This protocol is ideal for the analysis of this compound in aqueous samples or biological matrices.
3.2.1. Sample Preparation: Aqueous Matrix
-
Extraction:
-
To 10 mL of the water sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of dichloromethane, vortexing for 2 minutes, and allowing the layers to separate.
-
Collect the organic (lower) layer. Repeat the extraction twice.
-
Combine the organic extracts.
-
-
Solvent Exchange:
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
3.2.2. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
- 1. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]
- 2. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,3,6-trichloro-5-nitropyridine, a versatile building block in the synthesis of novel substituted 5-nitropyridines. The presence of three distinct chlorine atoms and a strongly electron-withdrawing nitro group offers opportunities for selective functionalization, enabling the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] Key reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the construction of complex molecules.[2][3][4][5][6][7]
The reactivity of the three chlorine atoms in this compound towards palladium-catalyzed cross-coupling is dictated by their electronic and steric environment. The general reactivity trend for oxidative addition of palladium(0) to aryl halides is C-I > C-Br > C-Cl. Within the molecule, the chlorine atoms at the 2- and 6-positions are activated by the adjacent nitrogen atom and the para-nitro group, respectively. The chlorine at the 3-position is the least activated. Therefore, regioselective cross-coupling can be achieved by carefully controlling the reaction conditions.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][8] For this compound, selective mono-arylation can be achieved, typically at the most reactive chlorine positions.
General Reaction Scheme:
Illustrative Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 90 | 8 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 5 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[3][4] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
General Reaction Scheme:
Illustrative Quantitative Data for Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 80 | 18 | 82 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | Tri(2-furyl)phosphine (6) | K₂CO₃ (2) | 1,4-Dioxane | 120 | 20 | 68 |
Experimental Protocol: Heck Reaction
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst.[5][7][9]
General Reaction Scheme:
Illustrative Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine (3) | Toluene | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | CuI (5) | Piperidine (3) | DMF | 50 | 10 | 88 |
Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[2][10]
General Reaction Scheme:
Illustrative Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 76 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | t-BuOH | 90 | 24 | 81 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv).
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Predicted reactivity of chlorine atoms in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical functionalization of 2,3,6-trichloro-5-nitropyridine, a versatile building block in medicinal chemistry and materials science. The presence of three chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. These reactions enable the introduction of diverse functional groups, facilitating the synthesis of novel compounds with potential biological activity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, being a potent electron-withdrawing group, activates the chlorine atoms towards displacement by nucleophiles.
Regioselectivity
The position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. The nitro group at the 5-position can effectively stabilize a negative charge at the C2, C4, and C6 positions through resonance. In this compound, the chlorine atoms are located at positions 2, 3, and 6. The chlorine at C2 is ortho to the nitro group, the chlorine at C6 is para to the nitro group, and the chlorine at C3 is meta to the nitro group. Generally, nucleophilic attack is favored at positions that allow for resonance stabilization of the negative charge by the nitro group. Therefore, substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from adjacent chlorine atoms may also influence the regioselectivity.
Reaction with Amines (Amination)
The reaction of this compound with primary and secondary amines is a common method for introducing nitrogen-containing substituents.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as acetonitrile, ethanol, or DMF (0.1-0.2 M).
-
Addition of Reagents: Add the desired amine (1.1-1.2 equiv.) to the solution, followed by a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Table 1: Representative Conditions for Amination of Polychloronitropyridines
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 2-Chloro-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | 2-Chloro-5-nitropyridine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | 2-Chloro-5-nitropyridine | DMF | K₂CO₃ | 100 | 6 | ~85 |
| Cyclopentylamine | 2,4-Dichloro-5-nitropyridine | Acetonitrile | Et₃N | Room Temp | 0.25 | Not specified |
Note: The data in this table is for structurally related compounds and should be considered as a starting point for optimizing the reaction with this compound.
Reaction with Thiols
Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-containing moieties onto the pyridine ring.
Experimental Protocol: General Procedure for Thiolation
-
Preparation of Thiolate: In a separate flask, prepare the thiolate by reacting the corresponding thiol (1.1 equiv.) with a base such as sodium hydride or sodium methoxide in an anhydrous solvent like THF or methanol.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thiolate: Add the freshly prepared thiolate solution to the solution of the pyridine derivative at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the this compound ring can also be functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Table 2: General Conditions for Suzuki Coupling of Aryl Halides
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Temperature (°C) |
| Generic Aryl-Cl | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Generic Aryl-Br | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
Note: These are general conditions and will likely require optimization for this compound, particularly regarding the choice of catalyst and ligand to achieve selective coupling at a specific chlorine atom.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a degassed solvent such as THF or DMF.
-
Addition of Reagents: Add the terminal alkyne (1.2-1.5 equiv.) and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently under an inert atmosphere until the reaction is complete.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for this transformation.[1]
Experimental Protocol: Reduction of the Nitro Group to an Amine
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetic acid, or THF).
-
Addition of Reducing Agent: Add the reducing agent. Common choices include:
-
Metals in acid: Iron powder, tin(II) chloride, or zinc dust in the presence of an acid like HCl or acetic acid.[1]
-
Catalytic Hydrogenation: H₂ gas with a catalyst such as Pd/C or Raney nickel. Raney nickel is often preferred to avoid dehalogenation.
-
-
Reaction Conditions: Stir the reaction at room temperature or with heating, depending on the chosen reducing agent. Monitor the reaction by TLC.
-
Work-up:
-
For metal/acid reductions: Filter off the metal salts and neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH). Extract the product with an organic solvent.
-
For catalytic hydrogenation: Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
-
Purification: Wash the organic extracts with water and brine, dry, and concentrate. Purify the resulting amine by column chromatography or recrystallization.
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Solvent | Conditions | Notes |
| Fe / HCl or CH₃COOH | Ethanol / Water | Reflux | Classical and cost-effective method. |
| SnCl₂·2H₂O | Ethanol | Reflux | Milder conditions. |
| H₂ (g), Pd/C | Ethanol, Methanol | RT, atmospheric pressure | Can lead to dehalogenation. |
| H₂ (g), Raney Ni | Methanol | RT, atmospheric pressure | Less prone to cause dehalogenation. |
| Na₂S₂O₄ | THF / Water | RT to reflux | Useful for sensitive substrates. |
Visualizations
Caption: General experimental workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.
Caption: General experimental workflow for the reduction of the nitro group.
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for the specific substrate and nucleophile used. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
References
Troubleshooting & Optimization
Navigating the Synthesis of 2,3,6-Trichloro-5-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2,3,6-trichloro-5-nitropyridine, a crucial intermediate in the development of various pharmaceutical and agrochemical compounds. Below you will find troubleshooting advice for common experimental challenges, frequently asked questions, detailed experimental protocols, and data to enhance the yield and purity of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
Researchers may encounter several obstacles during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format to provide clear and actionable solutions.
Q1: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, primarily incomplete reaction, product decomposition, or the formation of unwanted side products.
-
Incomplete Reaction: The nitration of the 2,3,6-trichloropyridine starting material may not have gone to completion.
-
Solution: Consider extending the reaction time and monitoring the progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Optimizing the stoichiometry of the nitrating agent (a mixture of nitric acid and sulfuric acid is commonly used) is also critical. A slight excess of the nitrating agent can drive the reaction to completion, but a large excess should be avoided to prevent side reactions.
-
-
Product Decomposition: The desired product can be susceptible to decomposition under harsh reaction or work-up conditions.
-
Solution: Careful control of the reaction temperature is crucial. The nitration of pyridines is an exothermic reaction, and maintaining a low temperature (typically 0-10 °C) with an ice bath is often necessary to prevent degradation. During the work-up, avoid using strong bases for neutralization as this can lead to hydrolysis of the product. A controlled quench into a cold, mild base solution is recommended.
-
-
Formation of Side Products: The nitration of substituted pyridines can sometimes lead to the formation of undesired isomers or dinitrated products.
-
Solution: The regioselectivity of the nitration is influenced by the substituents on the pyridine ring. For 2,3,6-trichloropyridine, the nitro group is expected to add at the 5-position. To minimize the formation of other isomers, precise control of the reaction conditions, especially temperature, is key. To avoid dinitration, a slow, dropwise addition of the nitrating agent to the substrate is recommended.
-
Q2: I am observing significant amounts of byproducts in my final product. How can I identify and minimize them?
A2: The primary byproduct of concern in this synthesis is often the formation of undesired isomers or over-nitrated compounds.
-
Identification: Byproducts can be identified using co-elution with a known standard in TLC or by analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Minimization:
-
Isomeric Impurities: The formation of isomers other than the desired 5-nitro product is generally controlled by the directing effects of the chloro substituents and the reaction conditions. Maintaining a low and consistent reaction temperature is the most effective way to improve regioselectivity.
-
Over-nitration (Dinitration): To prevent the introduction of a second nitro group, it is essential to use a controlled amount of the nitrating agent and to monitor the reaction closely, stopping it once the formation of the desired mononitrated product is maximized.
-
Q3: The purification of my crude this compound is proving difficult. What are the best practices for purification?
A3: Effective purification is key to obtaining a high-purity final product.
-
Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice. The precipitated crude product can then be collected by filtration. It is important to wash the crude product thoroughly with cold water to remove any residual acid.
-
Recrystallization: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is often effective for separating the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of 2,3,6-trichloropyridine.[1] This reaction is generally carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the key safety precautions I should take during this synthesis?
A2: The synthesis of this compound involves the use of corrosive and reactive reagents. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction between nitric acid and sulfuric acid is highly exothermic and should be performed with caution, ensuring slow and controlled addition in an ice bath. This compound itself is considered an irritating and toxic compound.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Experimental Protocols
A detailed experimental protocol for the synthesis of the precursor, 2,3,6-trichloropyridine, is provided below, as obtaining a pure starting material is crucial for a successful nitration reaction.
Synthesis of 2,3,6-Trichloropyridine
This protocol describes a method for the synthesis of 2,3,6-trichloropyridine starting from 2,6-dichloro-3-aminopyridine via a Sandmeyer reaction.
-
Step 1: Diazotization of 2,6-dichloro-3-aminopyridine
-
In a suitable reaction vessel, add 69.2 g of 2,6-dichloro-3-aminopyridine to 207 g of 30% industrial hydrochloric acid.
-
Cool the mixture to below 0 °C using an ice-salt bath.
-
Slowly add a solution of 117.2 g of 30% sodium nitrite solution dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, keep the resulting diazonium salt solution at approximately 0 °C for further use.
-
-
Step 2: Sandmeyer Reaction
-
In a separate reactor, add 8.4 g of cuprous chloride to 207 g of 30% industrial hydrochloric acid at room temperature.
-
Under a nitrogen atmosphere, slowly add the previously prepared diazonium salt solution to the cuprous chloride mixture at about 0 °C.
-
After the addition is complete, gradually raise the temperature to 60-70 °C and allow the reaction to proceed for approximately 2 hours.
-
-
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and extract the product with dichloromethane.
-
Concentrate the organic phase to obtain the crude 2,3,6-trichloropyridine.
-
Recrystallize the crude product from a mixture of toluene and petroleum ether to yield the purified 2,3,6-trichloropyridine. A yield of approximately 75% can be expected.
-
Nitration of 2,3,6-Trichloropyridine (General Procedure)
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add a stoichiometric amount of concentrated nitric acid to a calculated excess of concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-neck flask equipped with a stirrer, thermometer, and an addition funnel, dissolve the 2,3,6-trichloropyridine in a suitable solvent (if necessary) and cool the solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of 2,3,6-trichloropyridine, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude this compound.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and then purify by recrystallization from a suitable solvent like ethanol.
Data Presentation
The following tables summarize key data points for the synthesis of this compound and its precursor.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2,3,6-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 43-46 |
| This compound | C₅HCl₃N₂O₂ | 227.43 | 69-71[1] |
Table 2: Troubleshooting Summary for Nitration Reaction
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time, optimize nitrating agent stoichiometry. |
| Product decomposition | Maintain low reaction temperature (0-10 °C), use mild base for work-up. | |
| Side product formation | Control temperature strictly, slow addition of nitrating agent. | |
| Poor Purity | Isomeric impurities | Optimize reaction temperature for better regioselectivity. |
| Over-nitration | Use minimal excess of nitrating agent, monitor reaction closely. | |
| Incomplete purification | Recrystallize from a suitable solvent or use column chromatography. |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of 2,3,6-trichloropyridine.
References
Technical Support Center: Purification of 2,3,6-Trichloro-5-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3,6-Trichloro-5-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude this compound can stem from unreacted starting materials, byproducts from the synthesis, or degradation products. Potential impurities may include:
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Unreacted 2,3,6-trichloropyridine.
-
Residual nitrating agents or their byproducts.
-
Over-nitrated or under-nitrated pyridine species.
-
Isomeric forms of trichloro-nitropyridine.
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Residual solvents from the reaction or workup.
Q3: What are the physical and chemical properties of pure this compound?
A3: Pure this compound is typically a colorless or yellowish crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5HCl3N2O2[1] |
| Molecular Weight | 227.43 g/mol [1] |
| Melting Point | 69-71 °C[1] |
| Boiling Point | 301.1 ± 37.0 °C (Predicted)[1] |
| Solubility | Soluble in alcohol, ether, and chloroform; slightly soluble in water.[1] |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C.[1] |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. Insufficient solvent volume. | This compound is soluble in alcoholic solvents, ether, and chloroform.[1] Consider using ethanol, methanol, isopropanol, or a solvent mixture like ethyl acetate/hexane. Ensure an adequate volume of hot solvent is used to fully dissolve the crude product. |
| "Oiling out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the chosen solvent. The solution is supersaturated with impurities. | Select a solvent or solvent mixture with a lower boiling point. Try cooling the solution at a slower rate to promote crystal formation. Seeding the solution with a pure crystal of the product can also initiate crystallization. |
| No crystal formation upon cooling. | The solution is too dilute. Crystallization is slow to initiate. | Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inner surface of the flask with a glass rod at the liquid-air interface. Adding a seed crystal can also be effective. |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude material. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor. |
| Crystals remain colored after recrystallization. | Colored impurities are co-crystallizing with the product. Insoluble impurities are present. | Perform a hot filtration to remove any insoluble materials before allowing the solution to cool. The use of a small amount of activated carbon during the hot dissolution can help adsorb colored impurities; however, this may also reduce the overall yield. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC and column. | Incorrect mobile phase polarity. | Optimize the eluent system. A common starting point for chlorinated pyridine compounds is a hexane/ethyl acetate mixture.[2][3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on a TLC plate. A gradient elution may be required for optimal separation. |
| Product is still colored after chromatography. | Co-elution with a colored impurity. | If the colored impurity has a similar polarity, consider trying a different adsorbent like alumina or employing a different solvent system. Recrystallization after column chromatography is often recommended to achieve high purity and remove residual colored impurities.[3] |
| Low yield after column chromatography. | Product streaking or irreversible adsorption on the silica gel. | The basic nature of the pyridine ring can sometimes lead to strong interactions with the acidic silica gel.[3] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%).[2] Alternatively, use a less acidic stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This is a general protocol for the recrystallization of a solid organic compound, adapted for this compound based on its known solubility properties.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
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Filter paper and funnel
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Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for the purification of a moderately polar organic compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Workup: Following the synthesis, ensure the crude product is free of any highly polar or reactive impurities from the workup procedure. This may involve extraction, washing with water and brine, and drying over anhydrous sodium sulfate.[3]
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the initial, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound down the column.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Side reactions and byproducts in 2,3,6-Trichloro-5-nitropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,6-Trichloro-5-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during this synthesis.
Troubleshooting Guide
Issue: Low Yield of this compound
Q1: My nitration of 2,3,6-trichloropyridine is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the nitration of 2,3,6-trichloropyridine are a common issue, primarily due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution. Harsh reaction conditions are typically required, which can lead to product degradation or the formation of unwanted byproducts.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or slightly increasing the temperature, but be cautious as this may also increase byproduct formation.
-
-
Suboptimal Nitrating Agent Concentration: The concentration of the nitrating agent may not be ideal.
-
Solution: The use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is standard for generating the reactive nitronium ion (NO₂⁺). Ensure the acids are of high purity and appropriate concentration.
-
-
Product Degradation: The harsh acidic and high-temperature conditions can lead to the decomposition of the starting material or the product.
-
Solution: Carefully control the reaction temperature. Add the nitrating agent dropwise to the substrate solution while maintaining a low temperature (e.g., 0-10 °C) to manage the exothermic reaction. After the addition, the reaction may be allowed to proceed at a slightly elevated temperature, but this should be carefully optimized.
-
-
Losses During Work-up: The product may be lost during the extraction and purification steps.
-
Solution: Ensure proper pH adjustment during the work-up to neutralize the strong acids. Use an appropriate organic solvent for extraction in which the product has good solubility. Minimize the number of purification steps where possible.
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Issue: Formation of Byproducts and Impurities
Q2: I am observing significant impurities in my final product. What are the likely side reactions and byproducts in the synthesis of this compound?
A2: The primary side reactions in the nitration of 2,3,6-trichloropyridine are the formation of isomeric byproducts and, to a lesser extent, over-nitration or oxidation products.
Common Byproducts:
-
Isomeric Byproducts: The main challenge in this synthesis is controlling the regioselectivity of the nitration. The primary byproduct is often the undesired isomer, 2,3,6-trichloro-4-nitropyridine . The ratio of the desired 5-nitro isomer to the 4-nitro isomer can be influenced by reaction conditions.
-
Over-nitration Products: While less common for a highly deactivated ring, there is a possibility of dinitration under extremely harsh conditions, though specific dinitro-trichloropyridine products are not well-documented in standard literature.
-
Oxidation Byproducts: The strong oxidizing nature of nitric acid can potentially lead to the formation of pyridine-N-oxides or other oxidation products, especially at elevated temperatures.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 2,3,6-trichloropyridine in the final product mixture.
Troubleshooting Byproduct Formation:
-
Isomer Control:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Catalyst: While not commonly reported for this specific reaction, exploring different acid catalysts or additives could potentially influence the isomer ratio.
-
-
Purification:
-
Column Chromatography: Separation of the 5-nitro and 4-nitro isomers can be challenging due to their similar polarities. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution may be necessary.
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Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for purifying the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most commonly cited method for the synthesis of this compound is the direct nitration of 2,3,6-trichloropyridine using a mixture of concentrated nitric acid and sulfuric acid.[1]
Q2: What are the key safety precautions to take during this synthesis?
A2: The synthesis of this compound involves the use of highly corrosive and reactive reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive fumes.
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Handling of Acids: Concentrated nitric acid and sulfuric acid are strong oxidizing agents and can cause severe burns. Handle them with extreme care. When preparing the mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.
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Exothermic Reaction: The nitration reaction is highly exothermic. Maintain slow addition of the nitrating agent and effective cooling to control the reaction temperature and prevent a runaway reaction.
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Quenching: Quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring to dissipate heat.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the nitration reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting material (2,3,6-trichloropyridine) and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and identifying the products and byproducts. It can be used to determine the ratio of the desired product to any isomeric byproducts.
Data Presentation
Table 1: Hypothetical Product Distribution in the Nitration of 2,3,6-Trichloropyridine under Different Conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,3,6-Trichloro-4-nitropyridine (%) |
| 0 - 5 | 4 | 65 | 15 |
| 25 (Room Temp) | 2 | 70 | 20 |
| 50 | 1 | 60 | 25 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from literature is limited. Researchers should perform their own optimization studies.
Experimental Protocols
Key Experiment: Nitration of 2,3,6-Trichloropyridine
Objective: To synthesize this compound via the nitration of 2,3,6-trichloropyridine.
Materials:
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2,3,6-trichloropyridine
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Concentrated Nitric Acid (≥98%)
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Concentrated Sulfuric Acid (98%)
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Crushed Ice
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Sodium Bicarbonate (Saturated Solution)
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Dichloromethane (or other suitable organic solvent)
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2,3,6-trichloropyridine in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,3,6-trichloropyridine, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture multiple times with dichloromethane.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired this compound from unreacted starting material and isomeric byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Overcoming challenges in the scale-up of 2,3,6-Trichloro-5-nitropyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2,3,6-Trichloro-5-nitropyridine production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield of 2,3,6-Trichloropyridine Intermediate
-
Question: We are experiencing a low yield during the initial chlorination of pyridine to produce the 2,3,6-trichloropyridine intermediate. What are the potential causes and solutions?
-
Answer: Low yields in the gas-phase chlorination of pyridine on a larger scale can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of pyridine. On scale-up, heat and mass transfer limitations can become more pronounced.
-
Solution: Gradually increase the reaction temperature and residence time while carefully monitoring the reaction progress by gas chromatography (GC). Ensure uniform heating of the reactor to avoid cold spots.
-
-
Formation of Byproducts: The high temperatures required for gas-phase chlorination can lead to the formation of various undesired isomers (e.g., 2,4,6-trichloropyridine) and over-chlorinated products (tetrachloro- and pentachloropyridines).[1][2]
-
Catalyst Deactivation: If a catalyst is used, it may deactivate over time, leading to decreased conversion and selectivity.
-
Solution: Implement a catalyst regeneration or replacement schedule based on performance monitoring.
-
-
Issue 2: Poor Control of Exothermic Nitration
-
Question: During the nitration of 2,3,6-trichloropyridine, we are observing significant exotherms that are difficult to control in our batch reactor, posing a safety risk. How can we manage this?
-
Answer: The nitration of aromatic compounds is a notoriously fast and highly exothermic reaction, and maintaining control during scale-up is critical to prevent runaway reactions.[6][7][8][9]
-
Improved Heat Dissipation:
-
Solution: Ensure your reactor has an adequate cooling capacity and efficient agitation to maximize heat transfer from the reaction mixture to the cooling jacket. Consider using a reactor with a higher surface-area-to-volume ratio.
-
-
Controlled Reagent Addition:
-
Solution: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to the 2,3,6-trichloropyridine solution.[10] This prevents localized high concentrations of the nitrating agent and allows for better temperature management.
-
-
Alternative Reactor Technology:
-
Solution: For highly exothermic reactions, transitioning from a batch to a continuous flow reactor is a highly recommended safety measure.[8][9][11] Continuous flow reactors offer superior heat and mass transfer, minimizing the accumulation of hazardous intermediates and allowing for precise temperature control.[9][11] Another approach in stirred-tank reactors is to use multipoint dosing to distribute the heat of reaction across different points or vessels.[6]
-
-
Issue 3: Formation of Impurities and Isomers during Nitration
-
Question: Our final product is contaminated with significant amounts of dinitrated byproducts and other isomers. How can we improve the selectivity of the nitration step?
-
Answer: The formation of dinitrated species and incorrect isomers is a common challenge in the nitration of pyridine derivatives.[10]
-
Temperature Control:
-
Solution: Lowering the reaction temperature can significantly reduce the rate of the second nitration, thereby favoring the desired mono-nitro product.[10] Maintain a consistent and low temperature throughout the addition of the nitrating agent.
-
-
Stoichiometry of Nitrating Agent:
-
Solution: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of over-nitration.[10]
-
-
Reaction Time:
-
Solution: Monitor the reaction progress closely using analytical techniques like High-Performance Liquid Chromatography (HPLC) or GC. Quench the reaction as soon as the optimal conversion to the desired product is achieved to prevent further nitration.
-
-
Issue 4: Difficulties in Product Purification and Isolation at Scale
-
Question: We are struggling with the purification of the final this compound product on a larger scale. Column chromatography is not feasible for our production volume. What are some alternative methods?
-
Answer: Scaling up purification can be challenging. While column chromatography is effective at the lab scale, it is often impractical for industrial production.
-
Recrystallization:
-
Solution: Develop a robust recrystallization procedure. This involves screening various solvents and solvent mixtures to find conditions that provide high purity and yield. Key parameters to optimize include the choice of solvent, crystallization temperature, and cooling rate.
-
-
Distillation:
-
Solution: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
-
Washing and Extraction:
-
Solution: Implement a series of aqueous washes to remove residual acids and other water-soluble impurities. A well-designed liquid-liquid extraction process can also be highly effective for purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are:
-
Runaway Reactions: The nitration step is highly exothermic and can lead to a thermal runaway if not properly controlled.[6][7][8][9]
-
Handling of Hazardous Reagents: The process involves corrosive and toxic materials such as chlorine gas, fuming nitric acid, and concentrated sulfuric acid.
-
Formation of Unstable Intermediates: Nitrated compounds can be thermally unstable.
To mitigate these risks, a thorough hazard evaluation is essential before scale-up.[12] The use of continuous flow reactors is a key strategy for safer production of nitrated compounds.[9][11]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Useful for monitoring the progress of the chlorination reaction and for analyzing the purity of the relatively volatile 2,3,6-trichloropyridine intermediate.
-
High-Performance Liquid Chromatography (HPLC): The primary method for monitoring the nitration reaction and for determining the purity of the final, less volatile this compound product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify byproducts and impurities.
Q3: How can the formation of the undesired 2-chloro-3-nitropyridine isomer be minimized?
A3: The formation of the 2-chloro-3-nitropyridine isomer can be a result of the nitration of a 2-chloropyridine impurity in the starting material or non-selective nitration. To minimize its formation:
-
Ensure the high purity of the 2,3,6-trichloropyridine starting material before the nitration step.
-
Carefully control the nitration conditions, particularly the temperature and the rate of addition of the nitrating agent, as these can influence the regioselectivity of the reaction.
Data Presentation
Table 1: Typical Reaction Parameters for Nitration of Chlorinated Pyridines (Lab Scale)
| Parameter | Condition | Rationale |
| Starting Material | High-purity 2,3,6-trichloropyridine | Minimizes side reactions from impurities. |
| Nitrating Agent | Mixture of fuming HNO₃ and concentrated H₂SO₄ | Provides the reactive nitronium ion (NO₂⁺).[13] |
| Stoichiometry | 1.0 - 1.2 equivalents of HNO₃ | A slight excess drives the reaction to completion while minimizing over-nitration.[10] |
| Temperature | 0 - 10 °C | Lower temperatures reduce the rate of di-nitration and improve selectivity.[10] |
| Reaction Time | 1 - 4 hours | Monitored by HPLC to determine the optimal endpoint. |
| Quenching | Slow addition to ice/water | Safely neutralizes the reaction and precipitates the product. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2,3,6-Trichloropyridine
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is charged with 2,3,6-trichloropyridine.
-
Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.
-
Preparation of Nitrating Mixture: In a separate vessel, fuming nitric acid is slowly added to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: The pre-cooled nitrating mixture is added dropwise to the stirred solution of 2,3,6-trichloropyridine, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them by HPLC.
-
Quenching: Once the desired conversion is reached, the reaction mixture is slowly transferred to a separate vessel containing crushed ice and water with vigorous stirring.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Visualizations
Caption: Experimental workflow for the nitration of 2,3,6-trichloropyridine.
Caption: Troubleshooting logic for low yield and purity issues.
Caption: Key safety considerations and corresponding control measures.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 4. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2,3,6-Trichloro-5-nitropyridine Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2,3,6-trichloro-5-nitropyridine. Given the limited specific literature on this substrate, the guidance provided is based on established principles for analogous polychlorinated and nitrated pyridine systems. Experimental validation for your specific system is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: The regioselectivity of nucleophilic aromatic substitution on polychlorinated nitropyridines is influenced by the electronic effects of the nitro group and the positions of the chlorine atoms. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the chlorine atoms are at the 2, 3, and 6 positions.
-
Position 2: ortho to the nitro group and adjacent to the pyridine nitrogen. This position is highly activated.
-
Position 6: ortho to the nitro group. This position is also highly activated.
-
Position 3: meta to the nitro group. This position is the least activated.
Therefore, substitution is most likely to occur at the 2- or 6-position . The final outcome can be influenced by steric hindrance from the nucleophile and the reaction conditions. For bulky nucleophiles, attack at the less sterically hindered 6-position might be favored over the 2-position, which is flanked by the pyridine nitrogen and another chlorine atom.
Q2: What are common nucleophiles used in substitution reactions with polychlorinated nitropyridines?
A2: A wide range of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines, ammonia, azides.
-
O-nucleophiles: Alcohols (often as alkoxides), phenols, and water (can lead to hydrolysis byproducts).
-
S-nucleophiles: Thiols and thiophenols.
Q3: What are typical solvents and bases for these reactions?
A3: Polar aprotic solvents are generally preferred as they can solvate the nucleophile and facilitate the reaction. Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
The choice of base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Insufficiently activated pyridine ring: Unlikely for this substrate due to the nitro group. | - |
| 2. Poor leaving group: Chlorine is a good leaving group in SNAr. | - | |
| 3. Weak nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. | Increase the nucleophilicity (e.g., use the corresponding alkoxide instead of an alcohol). | |
| 4. Low reaction temperature: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature and monitor the reaction progress. | |
| 5. Inappropriate solvent: The chosen solvent may not effectively solvate the nucleophile. | Use a polar aprotic solvent like DMF or DMSO. | |
| 6. Unsuitable base: The base may not be strong enough or may be sterically hindered. | For alcohol nucleophiles, consider a stronger base like NaH. | |
| Poor Regioselectivity / Mixture of Isomers | 1. Similar reactivity of substitution sites: The electronic and steric environments of the 2- and 6-positions may be similar. | Modify the reaction temperature; lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
| 2. Bulky nucleophile: A sterically demanding nucleophile may favor attack at the less hindered position. | Consider using a less bulky nucleophile if a specific isomer is desired. | |
| Formation of Side Products | 1. Di- or tri-substitution: If an excess of the nucleophile is used, multiple chlorine atoms may be substituted. | Use a stoichiometric amount of the nucleophile or a slight excess (1.0-1.2 equivalents). |
| 2. Hydrolysis: Presence of water can lead to the formation of hydroxypyridine byproducts.[1] | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Reaction with the solvent: Nucleophilic solvents (e.g., methanol) can compete with the intended nucleophile. | Use a non-nucleophilic solvent. | |
| Incomplete Reaction | 1. Insufficient reaction time: The reaction may not have reached completion. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| 2. Decomposition of starting material or product: Prolonged reaction times or high temperatures can lead to degradation. | Optimize the reaction time and temperature based on monitoring. |
Data Presentation
The following table summarizes general reaction conditions for the amination of a related compound, 2,6-dichloro-3-nitropyridine, which can serve as a starting point for optimizing reactions with this compound.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Ammonia | Isopropanol | - | 20-30 | 24 | Moderate to Good | Substitution is expected at the 2-position.[2] |
| Primary Amines | Ethanol/Water | - | 80 | 2 | Good | - |
| Secondary Amines (e.g., Piperazine) | Not specified | Not specified | Not specified | Not specified | Not specified | Substitution at the 2-position is kinetically favored.[3][4] |
Experimental Protocols
General Protocol for Amination of Polychlorinated Nitropyridines
This protocol is a general guideline and requires optimization for this compound and the specific amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN, or THF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add the amine nucleophile to the solution, followed by the addition of the base (TEA or DIPEA).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the base and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic aromatic substitution.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Analysis of 2,3,6-Trichloro-5-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-Trichloro-5-nitropyridine. The information provided is designed to address common pitfalls encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the analysis of this compound?
A1: The primary challenges in analyzing this compound stem from its chemical structure. As a polychlorinated nitropyridine, potential issues include:
-
Co-elution with impurities: Synthesis of this compound may result in isomeric byproducts and unreacted starting materials which can be difficult to separate from the main analyte.
-
Analyte degradation: The nitro group can be susceptible to degradation under certain conditions, such as exposure to light or high temperatures. The chlorine atoms can also be subject to nucleophilic substitution.
-
Poor peak shape in chromatography: The basicity of the pyridine nitrogen can lead to peak tailing in both gas and liquid chromatography due to interactions with active sites in the analytical column or system.
Q2: What are the expected impurities that I should be aware of?
A2: Based on the likely synthesis route, which involves the nitration of 2,3,6-trichloropyridine, potential impurities include:
-
Residual starting material: 2,3,6-trichloropyridine.
-
Isomeric byproducts: Other nitrated isomers of 2,3,6-trichloropyridine. The separation of these isomers can be challenging.
-
Degradation products: Depending on sample handling and storage, degradation products resulting from dechlorination or reduction of the nitro group may be present.
Q3: What is a good starting point for developing an HPLC method for this compound?
A3: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a buffer to control the pH. A gradient elution is often beneficial for separating the main compound from potential impurities.
Q4: Can I analyze this compound by Gas Chromatography (GC)?
A4: Yes, GC can be a suitable technique for the analysis of this compound, given its volatility. However, it is crucial to use a deactivated inlet liner and a low-polarity column to minimize peak tailing caused by the interaction of the pyridine nitrogen with active sites. A mass spectrometer (MS) detector is recommended for selective detection and identification of the analyte and potential impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic pyridine nitrogen with acidic silanols on the column packing. | Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase. Operate at a lower pH to protonate the pyridine nitrogen. |
| Poor Resolution/Co-elution | Inadequate separation from impurities (e.g., isomers, starting materials). | Optimize the mobile phase gradient and composition. Try a different column chemistry (e.g., phenyl-hexyl). Adjust the mobile phase pH. |
| Ghost Peaks | Carryover from previous injections or contamination in the mobile phase. | Implement a robust needle wash protocol. Use fresh, high-purity mobile phase solvents. |
| Baseline Drift/Noise | Mobile phase not properly degassed. Contaminated detector flow cell. | Degas the mobile phase before use. Flush the detector flow cell. |
| Loss of Sensitivity | Analyte degradation in the sample solution. Improper detector wavelength. | Prepare samples fresh and protect from light. Determine the UV maximum of the analyte and set the detector accordingly. |
Gas Chromatography (GC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the analyte with active sites in the inlet or column. | Use a deactivated inlet liner and a low-bleed, inert GC column. Consider derivatization of the analyte, although this is a more complex approach. |
| Analyte Degradation | High inlet temperature causing thermal degradation. | Optimize the inlet temperature to ensure volatilization without degradation. |
| Poor Sensitivity | Inefficient transfer of the analyte to the column. | Optimize injection parameters (e.g., injection volume, split ratio). |
| Matrix Interference | Co-eluting compounds from the sample matrix. | Use a selective detector such as a mass spectrometer (MS) or an electron capture detector (ECD). Implement a sample cleanup procedure. |
Experimental Protocols (Suggested Starting Points)
Note: The following protocols are suggested starting points and will likely require optimization and validation for your specific application.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a suitable concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet: Split/Splitless, 250 °C, Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 50-350 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent such as ethyl acetate or dichloromethane.
Visualizations
Caption: Troubleshooting workflow for analysis of this compound.
Caption: Potential impurities and degradation pathways for this compound.
Increasing the regioselectivity of reactions with 2,3,6-Trichloro-5-nitropyridine
Welcome to the technical support center for 2,3,6-Trichloro-5-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on increasing the regioselectivity of reactions with this versatile chemical intermediate. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nitro group at the C-5 position is the primary activating group. It activates the positions ortho (C-6) and para (C-2) to it through resonance stabilization of the Meisenheimer intermediate. The C-3 position is meta to the nitro group and is therefore the least activated.
Based on established principles, the expected order of reactivity for the chlorine atoms is: C-6 > C-2 > C-3 .
-
C-6 (ortho to -NO₂): This position is highly activated by both resonance and strong inductive effects from the adjacent nitro group, making it the most likely site for initial nucleophilic attack, especially under kinetic control (lower temperatures, shorter reaction times).
-
C-2 (para to -NO₂): This position is also activated by resonance. However, it is subject to steric hindrance from the adjacent chlorine atom at C-3, which may decrease its reactivity compared to the C-6 position.
-
C-3 (meta to -NO₂): This position is the least activated towards nucleophilic attack. Substitution at this position is generally not expected under typical SNAr conditions.
Q2: How can I control the regioselectivity of the reaction?
A2: Controlling the regioselectivity between the C-6 and C-2 positions is key. This can often be achieved by manipulating the reaction conditions to favor either the kinetic or thermodynamic product.[1][2]
-
Kinetic Control: To favor substitution at the most electronically activated C-6 position, use less polar solvents, lower reaction temperatures, and shorter reaction times. These conditions favor the fastest-forming product.[1][2]
-
Thermodynamic Control: To potentially favor substitution at the C-2 position (which may lead to a more thermodynamically stable product, although this is not guaranteed and depends on the nucleophile and subsequent substitutions), you might explore higher reaction temperatures and longer reaction times. This allows for potential equilibration if the reaction is reversible.[1][2] However, for many SNAr reactions, the substitution is effectively irreversible.
Q3: What is the role of the solvent in determining regioselectivity?
A3: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.
-
Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free and reactive. They can accelerate the reaction but may not significantly alter the inherent electronic preferences for substitution.
-
Polar protic solvents (e.g., alcohols, water) can solvate both the cation and the nucleophile, potentially slowing down the reaction. They can also act as nucleophiles themselves under certain conditions.
-
Nonpolar solvents may be used to enhance regioselectivity in some cases, particularly when trying to favor a specific intramolecularly hydrogen-bonded transition state.
Q4: How does the nature of the nucleophile affect the reaction?
A4: The nucleophile's strength and steric bulk are important factors.
-
Hard vs. Soft Nucleophiles: While less commonly a deciding factor for regioselectivity in this system compared to electronic activation, the hardness/softness of the nucleophile could play a role in close competitive scenarios.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. In the case of this compound, the C-6 position is generally less sterically hindered than the C-2 position (due to the adjacent C-3 chlorine). Therefore, using a bulky nucleophile could further enhance selectivity for the C-6 position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Insufficient activation of the pyridine ring. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Confirm the presence of the nitro group. 2. Use a stronger nucleophile or add a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile. 3. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 4. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of a Mixture of Isomers (Substitution at C-6 and C-2) | 1. Reaction conditions allow for both kinetic and thermodynamic pathways to occur. 2. The electronic and steric differentiation between C-2 and C-6 is not significant enough under the chosen conditions. | 1. To favor C-6 substitution (kinetic product): Lower the reaction temperature, shorten the reaction time, and consider using a bulkier nucleophile.[3] 2. To explore C-2 substitution (potential thermodynamic product): Increase the reaction temperature and prolong the reaction time. Note that this may lead to di-substitution. |
| Di-substitution or Tri-substitution Occurs | 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. More than one equivalent of the nucleophile is used. 3. The mono-substituted product is more reactive than the starting material. | 1. Reduce the reaction temperature and/or time. 2. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile. 3. Isolate the mono-substituted product quickly or perform the reaction at a lower temperature to minimize further reaction. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Presence of strong acids or bases that are incompatible with the substrate or product. 3. Presence of water or other reactive impurities. | 1. Lower the reaction temperature. 2. Use a milder base or ensure the reaction is run under neutral or appropriately buffered conditions. 3. Use anhydrous solvents and reagents. |
Predicted Regioselectivity under Various Conditions
The following table provides an overview of the expected major mono-substituted product based on general principles of SNAr reactions. Experimental verification is essential.
| Nucleophile Type | Reaction Conditions | Expected Major Product | Rationale |
| Small, strong nucleophile (e.g., MeO⁻, EtNH₂) | Low Temperature (-10 to 20 °C), Short Reaction Time | 2-Chloro-3-nitro-5-(nucleophile)-pyridine | Kinetic control, favoring attack at the most electronically activated C-6 position.[3] |
| Bulky nucleophile (e.g., t-BuO⁻, (i-Pr)₂NH) | Low to Moderate Temperature (0 to 50 °C) | 2-Chloro-3-nitro-5-(nucleophile)-pyridine | Steric hindrance at C-2 by the C-3 chlorine further favors attack at the less hindered C-6 position. |
| Any nucleophile | High Temperature (>80 °C), Long Reaction Time | Mixture of isomers, potential for di-substitution | Thermodynamic control may be approached, potentially increasing the proportion of the C-2 substituted product if it is more stable. Higher energy input can overcome the activation barriers for substitution at multiple sites.[2] |
Experimental Protocols
The following are general protocols adapted from procedures for similar chloronitropyridines. Optimization for this compound is recommended.
Protocol 1: General Amination of this compound
This protocol is adapted for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃ or Et₃N).
-
In a separate flask, dissolve the amine (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution of the pyridine at room temperature (or a pre-cooled temperature, e.g., 0 °C, to enhance selectivity).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature for highly reactive amines, or heated for less reactive ones).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature (if heated).
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway of Regioselectivity
Caption: Factors influencing the regioselectivity of nucleophilic attack.
General Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Catalyst Deactivation in 2,3,6-Trichloro-5-nitropyridine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 2,3,6-Trichloro-5-nitropyridine. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common challenges related to catalyst deactivation during these critical synthetic transformations. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) designed to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main difficulties stem from the substrate's inherent properties. The pyridine nitrogen's Lewis basicity can lead to strong coordination with the palladium catalyst, resulting in catalyst poisoning and the formation of inactive complexes. This issue is often termed the "2-pyridyl problem," especially when a coupling site is near the nitrogen atom.[1] Additionally, the presence of multiple chlorine atoms and a strong electron-withdrawing nitro group makes the pyridine ring highly electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies the agglomeration of the active Pd(0) catalyst into inactive nanoparticles.[2] This is a common deactivation pathway, particularly when the catalytic cycle is slow due to factors like substrate inhibition.[1] To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center and prevent aggregation.[1][3]
-
Reaction Concentration: Running reactions at a higher concentration can sometimes increase the overall reaction rate and reduce the time available for catalyst decomposition.[4]
-
Precatalyst Selection: Using a well-defined palladium precatalyst can ensure the efficient generation of the active catalytic species and minimize the formation of palladium black.[1]
Q3: My reaction is sluggish or stalls before completion. What are the likely causes?
A3: A stalled reaction is often a sign of catalyst deactivation. The most probable causes include:
-
Catalyst Poisoning: The pyridine nitrogen of the substrate or product can bind to the palladium center, inhibiting further catalytic activity.[1][5]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides that are poor ligands for the palladium center.[2]
-
Insufficiently Active Catalyst System: The combination of palladium precursor, ligand, and base may not be optimal for this challenging substrate.
Q4: How does the choice of base impact the reaction and potential catalyst deactivation?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling.[3] An inappropriate base can lead to side reactions or incomplete conversion. For challenging substrates like this compound, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][3] However, the optimal base is system-dependent and may require screening.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of this compound.
Issue 1: Low to No Product Conversion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] 2. Increase catalyst and/or ligand loading: A higher concentration of the active catalyst may overcome the inhibitory effect. | Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, preserving the catalyst's activity.[3] |
| Inactive Catalyst Precursor | 1. Use a well-defined precatalyst: Employing a precatalyst that efficiently generates the active Pd(0) species can be beneficial.[1] 2. Verify the quality of the palladium source: Ensure the palladium precursor has not degraded. | Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can lead to low catalytic activity.[3] |
| Sub-optimal Reaction Conditions | 1. Screen different bases: Test a range of bases from moderate (e.g., K₂CO₃) to strong (e.g., K₃PO₄, Cs₂CO₃).[1][3] 2. Increase reaction temperature: Higher temperatures can facilitate the oxidative addition step, which can be challenging for chloro-pyridines.[3] 3. Vary the solvent: Solvents like toluene, dioxane, or DMF can influence the reaction outcome.[6] | The choice of base, temperature, and solvent significantly impacts reaction kinetics and catalyst stability. |
Issue 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Byproduct | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of oxygen or inefficient reduction of Pd(II) precatalyst.[3] | 1. Ensure rigorous degassing: Use freeze-pump-thaw cycles or sparge the solvent with an inert gas.[3] 2. Use a Pd(0) source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can minimize this side reaction. |
| Protodeboronation (in Suzuki Coupling) | Hydrolysis of the carbon-boron bond. | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Switch to a boronic ester or trifluoroborate: These reagents can be more stable under certain reaction conditions.[3] |
| Dehalogenation | The chloro substituent is replaced by a hydrogen atom. | 1. Lower the reaction temperature: Higher temperatures can sometimes promote dehalogenation.[1] 2. Optimize the ligand and base combination: The choice of these components can influence the relative rates of desired coupling versus dehalogenation.[1] |
Quantitative Data Summary
The following table summarizes typical reaction conditions that can serve as a starting point for the optimization of cross-coupling reactions with chloro-pyridines.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | SPhos | XPhos | P(t-Bu)₃ |
| Catalyst Loading (mol%) | 1 - 2 | 1.5 - 3 | 2 - 5 |
| Ligand/Pd Ratio | 2:1 | 2:1 | 2:1 |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene or Dioxane | Dioxane | DMF |
| Temperature (°C) | 100 - 120 | 100 - 110 | 80 - 100 |
| Time (h) | 12 - 24 | 10 - 18 | 16 - 36 |
Note: This data is illustrative and should be adapted for the specific cross-coupling reaction being performed.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Protocol 2: Kinetic Analysis by ¹H NMR to Detect Catalyst Deactivation
This protocol allows for the in-situ monitoring of the reaction to identify potential catalyst deactivation.
-
Sample Preparation: In a glovebox, prepare a stock solution containing the this compound, the coupling partner, the base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., toluene-d₈).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand. Dissolve them in a small amount of the deuterated solvent.
-
Reaction Initiation: Transfer the substrate solution to an NMR tube fitted with a septum. Inject the catalyst solution into the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals at the desired reaction temperature.
-
Analysis: Plot the concentration of the starting material, product, and internal standard over time. A plateau in product formation before the complete consumption of the starting material suggests catalyst deactivation.
Visualizations
Caption: A diagram illustrating the primary pathways of catalyst deactivation in pyridine cross-coupling reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,6-Trichloro-5-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,3,6-trichloro-5-nitropyridine with other chloropyridine derivatives in the context of nucleophilic aromatic substitution (SNAr). While direct quantitative kinetic data for this compound is limited in publicly accessible literature, this guide extrapolates its expected reactivity based on established principles of physical organic chemistry and available data for analogous compounds. This comparison is crucial for synthetic chemists in optimizing reaction conditions and predicting outcomes in the development of novel pharmaceuticals and agrochemicals.
Principles of Reactivity in Chloronitropyridines
The reactivity of chloropyridines in SNAr reactions is primarily governed by the electronic effects of the substituents on the pyridine ring. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), which are consequently activated towards substitution.
The introduction of a strongly electron-withdrawing nitro (-NO₂) group further enhances the electrophilicity of the pyridine ring, significantly increasing the rate of nucleophilic substitution.[1] The activating effect of the nitro group is maximized when it is positioned ortho or para to the leaving group (a chlorine atom in this case), as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2]
Predicted Reactivity of this compound
In this compound, the three chlorine atoms are situated at the 2-, 3-, and 6-positions. Based on the principles outlined above, we can predict the relative reactivity of these positions:
-
C-2 and C-6 Positions: These positions are ortho and para, respectively, to the pyridine nitrogen, and are therefore activated. The C-6 position is also ortho to the electron-withdrawing nitro group at C-5, which should provide additional activation. The C-2 position is also ortho to the nitro group.
-
C-3 Position: This position is meta to the pyridine nitrogen and is not significantly activated. Therefore, the chlorine at the C-3 position is expected to be the least reactive.
Considering the combined activating effects of the pyridine nitrogen and the nitro group, it is plausible that the chlorines at the C-2 and C-6 positions are the most susceptible to nucleophilic attack. The inductive effect of the nitro group would make the C-6 position more electron-deficient and likely the most reactive site.
Comparative Reactivity with Other Chloropyridines
To provide a quantitative context, the table below summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[3]
Based on this data and theoretical principles, the reactivity of this compound is expected to be high, likely comparable to or greater than that of 2-chloro-3-nitropyridine, due to the presence of multiple activating groups.
Experimental Protocols
To definitively determine the relative reactivity of this compound, a standardized kinetic study is necessary. The following protocol outlines a general method for determining the second-order rate constants for the reaction with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Protocol for Comparative Kinetic Analysis
Materials:
-
This compound
-
Other chloropyridine isomers for comparison (e.g., 2,4-dichloro-5-nitropyridine, 2-chloro-5-nitropyridine)
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloronitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous ethanol.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous ethanol.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cell holder and the stock solutions to the desired temperature (e.g., 40°C).
-
In a quartz cuvette, mix a known volume of the substrate stock solution with a known volume of a piperidine stock solution.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The λ_max should be predetermined by recording the spectrum of a fully reacted solution.
-
Continue recording until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (piperidine concentration >> substrate concentration), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
Plot k_obs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant (k₂).
-
Repeat this procedure for each chloropyridine isomer to obtain a direct comparison of their reactivities.
-
Visualizations
Logical Flow of Reactivity Comparison
Caption: Logical workflow for comparing the reactivity of chloropyridines.
Generalized Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of nitropyridine reactivity.
References
Comparative Guide to the Validation of Analytical Methods for 2,3,6-Trichloro-5-nitropyridine
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2,3,6-Trichloro-5-nitropyridine. The information is targeted towards researchers, scientists, and drug development professionals involved in quality control and analytical method development. The guide outlines adaptable frameworks based on established analytical techniques for similar compounds, focusing on method validation parameters in line with regulatory expectations.
Introduction to Analytical Approaches
The selection of an appropriate analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are all viable techniques for the analysis of chlorinated and nitrated pyridine derivatives. This guide will compare these three potential methods.
While comprehensive analytical data such as NMR, HPLC, and LC-MS are often available for commercial standards of this compound, validated quantitative methods are not always published in detail[1]. The following sections provide hypothetical validation data and protocols adapted from methods for structurally related compounds to serve as a starting point for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of three potential analytical methods for the quantification of this compound. The data presented is illustrative to demonstrate a comparative framework.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 | 0.01 - 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.5% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 | 0.003 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | 0.01 |
| Specificity | Moderate | High | Very High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk material or simple formulations.
a) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
b) Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds. This method could be particularly useful for identifying and quantifying impurities.
a) Chromatographic and Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound.
b) Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate.
-
Calibration Standards: Serially dilute the stock solution to prepare standards from 0.1 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to a concentration within the calibration range. An internal standard may be used for improved accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. The protocol is adapted from a method for other hazardous drugs[2].
a) Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., start with 10% B, ramp to 90% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
b) Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), potentially in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized.
-
Capillary Temperature: 320 °C
-
Spray Voltage: 2.5 kV (negative mode)
c) Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Working Standards: Serially dilute the stock solution to prepare working standards from 0.01 to 10 µg/mL.
-
Sample Preparation: Depending on the matrix, a sample extraction (e.g., liquid-liquid or solid-phase extraction) may be necessary before dilution and analysis[3].
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
A Comparative Analysis of the Biological Activity of Polychlorinated Nitropyridines and Other Pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its versatile chemical properties and significant biological activities.[1] Modifications to the pyridine ring, such as halogenation and nitration, can profoundly influence its physicochemical properties and biological efficacy. This guide provides a comparative overview of the biological activities of chlorinated nitropyridine derivatives and other pyridine-based compounds, focusing on their anticancer, antimicrobial, and herbicidal potential. While specific quantitative data for 2,3,6-Trichloro-5-nitropyridine are limited in publicly available literature, this analysis draws upon data from closely related nitropyridines and other substituted pyridine derivatives to provide a valuable comparative context.
Anticancer Activity
Pyridine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms including kinase inhibition and induction of apoptosis.[2][3] A key target for many pyridine-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2]
Data Presentation: Comparative Cytotoxicity and Kinase Inhibition
The following table summarizes the in vitro anticancer activity of various pyridine derivatives against different cancer cell lines and their inhibitory effect on the VEGFR-2 kinase. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.
| Compound Class | Specific Compound Example/ID | Target Cell Line / Enzyme | Activity (IC50 / GI50) | Reference Compound | Activity (IC50) |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast Cancer) | 0.22 µM (48h) | Doxorubicin | 1.93 µM |
| Compound 8e | VEGFR-2 | 3.93 µM | Sorafenib | 0.10 µM | |
| Nicotinamide-Based | Compound 6 | HCT-116 (Colon Cancer) | 9.3 µM | - | - |
| Compound 6 | VEGFR-2 | 60.83 nM | - | - | |
| 3-Cyano-6-naphthylpyridine | Compound V | MCF-7 (Breast Cancer) | 0.5 nM | - | - |
| Compound V | VEGFR-2 | 0.19 nM | - | - | |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast Cancer) | 0.57 µM | Staurosporine | 6.76 µM |
| 2-Amino-pyridine-dicarbonitrile | Compound S3 | PC3 (Prostate Cancer) | 0.1 µM | 5-Fluorouracil | >100 µM |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.[3][4][5][6][7]
Mandatory Visualization: VEGFR-2 Signaling Pathway
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for pyridine-based anticancer agents. These inhibitors typically function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-angiogenic signaling cascades.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[8]
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in fresh culture medium to achieve the desired final concentrations. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[10]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours in the dark at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals. Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the crystals.[9][11]
-
Absorbance Measurement: Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves disruption of the cell wall or other essential cellular processes.[12]
Data Presentation: Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Compound Example/ID | Target Microorganism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) |
| Nitropyridine-based Hydrazone | Phenolic Derivative (98, R=2-OH) | Bacillus subtilis | 62.5 | - | - |
| Candida krusei | 62.5 | - | - | ||
| Pyridinium Salts | Compound 3d | Staphylococcus aureus | 4 | - | - |
| Nicotinoyl Thioureas | Compounds 30-34 | Staphylococcus aureus | 31.25 - 62.5 | - | - |
| Escherichia coli | 31.25 - 62.5 | - | - | ||
| Pyridothienopyrimidine | Compound 3a | Staphylococcus aureus | 4 | Cefotaxime | 8 |
| Compound 3a | Candida albicans | 8 | Fluconazole | 16 |
Note: Data is compiled from multiple sources for comparative purposes. Strains and testing conditions may vary.[12][13][14][15]
Mandatory Visualization: Broth Microdilution Workflow
The diagram below outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Experimental Protocols: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.[16][17]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate. Each well will contain 100 µL of a specific compound concentration.[12][18]
-
Inoculum Preparation: Select isolated colonies from an 18- to 24-hour agar plate and suspend them in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 × 10⁵ CFU/mL).[19]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. The final volume in each well is typically 200 µL.
-
Controls: Include essential controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no antimicrobial agent to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only broth to check for contamination.[18]
-
-
Incubation: Incubate the microtiter plates at 37°C for 16 to 20 hours in an ambient air incubator.[16]
-
Result Interpretation: After incubation, visually inspect the plates for bacterial growth, indicated by turbidity (cloudiness). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[17]
Herbicidal Activity
Pyridine-based compounds are integral to the agricultural industry, with many derivatives commercialized as selective herbicides. They often target specific enzymes in plant biosynthetic pathways that are not present in animals, leading to high efficacy and crop safety.
Data Presentation: Comparative Herbicidal Activity
The table below compares the herbicidal activity of different pyridine-based compounds against various weed species.
| Compound Class | Specific Compound Example/ID | Target Weed Species | Activity Metric (IC50 or Inhibition %) |
| Nitropyridine Derivative | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Barnyard Grass | IC50 = 27.7 mg/L |
| Nitropyridine Derivative | Acetophenone oxime ether (44) | PPO Inhibition | IC50 = 3.11–4.18 μM |
| Pyrido[2,3-d]pyrimidine | Compound 2o | Bentgrass | >95% Inhibition @ 1 mM |
| 6-Aryl-2-picolinic acid | Compound S202 | Arabidopsis thaliana | 78.4% root inhibition @ 0.5 µmol/L |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary.[13][20][21]
Experimental Protocols: Seed Germination and Seedling Growth Assay
This assay evaluates the effect of a compound on the early stages of plant development.
-
Preparation: Place a filter paper in a petri dish and moisten it with a specific volume of distilled water (for control) or a solution of the test compound at a designated concentration.
-
Seeding: Place a set number of seeds of the target weed species (e.g., 20-30 seeds) onto the moistened filter paper.
-
Incubation: Seal the petri dishes and place them in a growth chamber with controlled light, temperature, and humidity for a period of 7 to 14 days.
-
Evaluation: After the incubation period, measure key parameters such as:
-
Germination Rate (%): The number of seeds that have successfully germinated.
-
Root Length: The length of the primary root of each seedling.
-
Shoot Length: The length of the shoot of each seedling.
-
-
Data Analysis: Compare the measurements from the treated groups to the control group to calculate the percent inhibition of germination, root growth, and shoot growth. Determine the IC50 value for each parameter if a dose-response curve is generated.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. chembk.com [chembk.com]
- 15. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Pathways of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic pathways for the production of 2,3,6-trichloro-5-nitropyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: From Nicotinamide | Pathway 2: From Pyridine |
| Starting Material | Nicotinamide | Pyridine |
| Number of Steps | 4 | 2 |
| Overall Yield | ~51% | Variable, can be high |
| Key Intermediates | 3-Aminopyridine, 2,6-Dichloro-3-aminopyridine, 2,3,6-Trichloropyridine | 2,3,6-Trichloropyridine |
| Reagents & Conditions | Hofmann degradation, chlorination, Sandmeyer reaction, nitration | Direct chlorination (UV), nitration |
| Safety Considerations | Use of sodium hypochlorite, handling of diazonium salts | Use of chlorine gas, UV radiation |
Pathway 1: Synthesis from Nicotinamide
This multi-step pathway begins with the readily available and inexpensive starting material, nicotinamide. It proceeds through a series of well-established reactions to yield the target compound.
A Comparative Guide to Catalyst Performance in Reactions of 2,3,6-Trichloro-5-nitropyridine
For researchers and professionals in drug development and agrochemical synthesis, 2,3,6-trichloro-5-nitropyridine represents a versatile scaffold. The presence of multiple reactive sites—three distinct chlorine atoms and a nitro group—on an electron-deficient pyridine ring allows for a variety of chemical transformations. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative overview of catalytic systems for the primary reactions involving this substrate: reduction of the nitro group, nucleophilic aromatic substitution (SNAr) of the chloro groups, and palladium-catalyzed cross-coupling reactions. The data presented herein is based on established knowledge of analogous polychlorinated and nitrated pyridine systems to provide a predictive benchmark for catalyst performance.
Catalytic Reduction of the Nitro Group
The conversion of the nitro group to an amine is a foundational step for further functionalization, such as in the synthesis of diamine derivatives. This transformation is typically achieved through catalytic hydrogenation.
Data Presentation: Comparison of Catalysts for Nitro Group Reduction
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Outcome | Reference Analogy |
| 5-10% Pd/C | H₂ gas | Methanol, Ethanol | 25 - 50 | 1 - 5 | High yield, clean conversion to aniline derivative. | [1] |
| PtO₂ (Adam's cat.) | H₂ gas | Ethyl Acetate, Acetic Acid | 25 | 1 - 3 | Highly effective, may require acidic medium. | [1] |
| Raney Nickel | H₂ gas | Ethanol | 25 - 70 | 1 - 10 | Effective, but may be less chemoselective. | [2] |
| SnCl₂·2H₂O | - | HCl (conc.) | 35 - 40 | - | Stoichiometric metal reductant in acidic media. | [2] |
| Fe / NH₄Cl | H₂O (Transfer) | Ethanol/Water | 70 - 80 | - | Transfer hydrogenation, avoids pressurized H₂. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Nitro Group
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
In a pressure vessel, dissolve this compound in a suitable solvent (e.g., methanol).
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3,5-trichloro-6-aminopyridine. The product can be further purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The regioselectivity is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The chlorine atoms at the C2 and C6 positions, being ortho to the nitro group, are the most activated sites for substitution.[3][4]
Data Presentation: Catalyst/Base Systems for Amination (SNAr)
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Expected Regioselectivity | Typical Outcome | Reference Analogy |
| Primary/Secondary Amine | Base (e.g., TEA, K₂CO₃) | Ethanol, Acetonitrile | 25 - 80 | C2 or C6 | High yield of mono-substituted product.[4] | [3][4] |
| Ammonia | None (excess reagent) | Ethanol, THF | 50 - 100 | C2 or C6 | Good conversion to the corresponding aminopyridine.[4] | [5] |
| Arylamine | Pd(dba)₂ / BINAP | Toluene | 100 - 110 | C2 or C6 | Catalytic conditions may be needed for less nucleophilic amines. | [6][7] |
| Alcohol (Alkoxide) | NaH or K₂CO₃ | THF, DMF | 25 - 60 | C2 or C6 | Formation of ether linkage. | [8] |
Experimental Protocols
Protocol 2: General Procedure for SNAr with an Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Cyclopentylamine) (1.1 - 2.0 equiv)
-
Base (e.g., Triethylamine, TEA) (2.0 - 3.0 equiv)
-
Anhydrous Acetonitrile or Ethanol
Procedure:
-
Dissolve this compound in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vial, prepare a solution of the desired amine and triethylamine in acetonitrile.
-
Slowly add the amine/base solution to the stirred solution of the nitropyridine at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often rapid and may be complete within 10-60 minutes.[4] Gentle heating (e.g., 50 °C) can be applied if the reaction is sluggish.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of more complex architectures, palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bonds. The challenge with chloropyridines lies in the inertness of the C-Cl bond, often requiring highly active catalysts with specialized ligands.[9]
Data Presentation: Comparison of Palladium Catalysts for Cross-Coupling
| Reaction Type | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Outcome | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80 - 110 | High yields for C-C bond formation. |[10] | | Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | DavePhos, Xantphos | NaOtBu, K₂CO₃ | Toluene, THF | 90 - 110 | Effective for C-N bond formation with various amines.[6] |[6] | | Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF, DMF | 25 - 60 | Requires Cu(I) co-catalyst for coupling with terminal alkynes. | |
Experimental Protocols
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the base (K₃PO₄), the palladium precursor (Pd(OAc)₂), and the ligand (XPhos).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleophilic Substitution: A Comparative Guide to the Reaction Products of 2,3,6-Trichloro-5-nitropyridine
For researchers, scientists, and professionals in drug development, understanding the intricacies of nucleophilic aromatic substitution (SNAr) on highly functionalized heterocyclic scaffolds is paramount. This guide provides a comprehensive comparison of the expected reaction products of 2,3,6-trichloro-5-nitropyridine with various nucleophiles, supported by established principles of physical organic chemistry and analogous experimental data. Detailed experimental protocols and structural confirmation data are presented to aid in the synthesis and characterization of these valuable chemical intermediates.
The reactivity of the pyridine ring in this compound is significantly influenced by the strong electron-withdrawing nitro group (-NO₂) and the inherent electron deficiency of the pyridine nitrogen. These factors activate the chlorine atoms towards nucleophilic attack. The regioselectivity of these reactions—that is, which of the three chlorine atoms is preferentially substituted—is determined by the relative stability of the Meisenheimer complex intermediate formed upon nucleophilic attack.
Predicting Regioselectivity: An Analysis of Electronic Effects
The nitro group at the 5-position exerts a powerful electron-withdrawing effect through both resonance and induction. This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the chlorine atoms are positioned as follows relative to the nitro group:
-
C6-Cl: ortho to the nitro group.
-
C2-Cl: para to the nitro group.
-
C3-Cl: meta to the nitro group.
Nucleophilic attack at the C2 and C6 positions allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative oxygen atoms of the nitro group, a significant stabilizing factor. Conversely, attack at the C3 position does not permit such resonance stabilization involving the nitro group. Therefore, substitution is strongly favored at the C2 and C6 positions over the C3 position.
Between the C2 and C6 positions, the C2 position is generally considered the most activated site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the para nitro group.
Comparative Analysis of Reaction Products
The following tables summarize the expected major products from the reaction of this compound with common classes of nucleophiles. The predicted outcomes are based on the principles of SNAr on analogous chloronitropyridine systems.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Amine) | Predicted Major Product | Expected Yield Range |
| Primary Amines (e.g., Aniline) | 2-(Anilino)-3,6-dichloro-5-nitropyridine | Moderate to High |
| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-3,6-dichloro-5-nitropyridine | High |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile (Alkoxide) | Predicted Major Product | Expected Yield Range |
| Sodium Methoxide | 2-Methoxy-3,6-dichloro-5-nitropyridine | High |
| Sodium Ethoxide | 2-Ethoxy-3,6-dichloro-5-nitropyridine | High |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile (Thiolate) | Predicted Major Product | Expected Yield Range |
| Sodium Thiomethoxide | 2-(Methylthio)-3,6-dichloro-5-nitropyridine | High |
| Sodium Thiophenoxide | 2-(Phenylthio)-3,6-dichloro-5-nitropyridine | High |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic aromatic substitution reactions of this compound. Researchers should optimize these conditions based on the specific nucleophile and desired scale.
General Procedure for Amination
-
To a stirred solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) at room temperature, add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.).
-
The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted product.
General Procedure for Reaction with Alkoxides and Thiolates
-
To a stirred solution of the corresponding alcohol or thiol (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., THF or DMF) at 0 °C, add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide or thiolate.
-
A solution of this compound (1.0 eq.) in the same anhydrous solvent is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Structural Confirmation: Spectroscopic Data
The structures of the reaction products can be unequivocally confirmed using a combination of spectroscopic techniques.
Table 4: Expected Spectroscopic Data for 2-Substituted-3,6-dichloro-5-nitropyridines
| Technique | Expected Observations |
| ¹H NMR | A single proton signal in the aromatic region, typically a singlet, corresponding to the proton at the C4 position. The chemical shift will be dependent on the nature of the substituent at C2. |
| ¹³C NMR | Five signals in the aromatic region corresponding to the pyridine ring carbons. The chemical shifts of C2, C3, and C6 will be significantly affected by the substitution. A new signal corresponding to the carbon(s) of the introduced nucleophile will also be present. |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the mass of the monosubstituted product. The isotopic pattern of the molecular ion will show the characteristic signature of two chlorine atoms. |
| Infrared (IR) | Characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and vibrations corresponding to the C-Cl bonds and the substituent. |
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: SNAr reaction pathways of this compound.
Caption: Generalized experimental workflow for SNAr reactions.
Comparative Analysis of 2,3,6-Trichloro-5-nitropyridine-based Compounds and Key Alternatives in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo activities of nitropyridine and pyrimidine-based scaffolds, highlighting the current data landscape and identifying key areas for future research.
Executive Summary
The quest for novel therapeutic agents has led to the extensive exploration of various heterocyclic scaffolds. Among these, nitropyridine derivatives are of significant interest due to their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. This guide focuses on 2,3,6-Trichloro-5-nitropyridine and its derivatives, providing a comparative analysis with structurally related and more extensively studied alternatives. While specific in vitro and in vivo data for this compound-based compounds are not widely available in the public domain, this guide leverages data from closely related analogs, such as dichlorinated nitropyridines and dichloropyrimidines, to provide a valuable comparative framework for researchers. This analysis aims to highlight the potential of this compound class and guide future research by presenting available experimental data, detailed protocols, and relevant biological pathways.
Introduction
This compound is a highly functionalized heterocyclic compound with potential as a versatile intermediate in organic synthesis for the generation of novel bioactive molecules.[1] The presence of multiple reactive sites, including three chlorine atoms and a nitro group, allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry. Nitropyridine derivatives, in general, have been shown to exhibit a wide range of biological activities.[2][3] This guide provides a comparative overview of the available data on related compounds to infer the potential applications and guide the experimental design for this compound-based drug discovery programs.
Data Presentation: A Comparative Analysis
Due to the limited availability of specific biological data for this compound, this section presents a comparative summary of in vitro and in vivo data for well-characterized, structurally related alternatives. The following tables focus on the anticancer activities of dichloronitropyrimidine and dichloropyrimidine-based compounds, which serve as important benchmarks in the field.
Table 1: In Vitro Anticancer Activity of Representative Dichloropyrimidine Derivatives
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-d:6,5-d']dipyrimidines | Compound 5e | HeLa (Cervical Cancer) | N/A | [4] |
| SKBR-3 (Breast Cancer) | N/A | [4] | ||
| HepG2 (Liver Cancer) | N/A | [4] | ||
| Compound 5f | HeLa (Cervical Cancer) | N/A | [4] | |
| SKBR-3 (Breast Cancer) | N/A | [4] | ||
| HepG2 (Liver Cancer) | N/A | [4] | ||
| Compound 5g | HeLa (Cervical Cancer) | N/A | [4] | |
| SKBR-3 (Breast Cancer) | N/A | [4] | ||
| HepG2 (Liver Cancer) | N/A | [4] | ||
| Compound 5i | HeLa (Cervical Cancer) | N/A | [4] | |
| SKBR-3 (Breast Cancer) | N/A | [4] | ||
| HepG2 (Liver Cancer) | N/A | [4] | ||
| 2-Methoxypyridine-3-carbonitriles | Compound 5d | HepG2 (Liver Cancer) | 1-5 | [5] |
| DU145 (Prostate Cancer) | 1-5 | [5] | ||
| MBA-MB-231 (Breast Cancer) | 1-5 | [5] | ||
| Compound 5g | HepG2 (Liver Cancer) | 1-5 | [5] | |
| DU145 (Prostate Cancer) | 1-5 | [5] | ||
| MBA-MB-231 (Breast Cancer) | 1-5 | [5] | ||
| Compound 5h | HepG2 (Liver Cancer) | 1-5 | [5] | |
| DU145 (Prostate Cancer) | 1-5 | [5] | ||
| MBA-MB-231 (Breast Cancer) | 1-5 | [5] | ||
| Compound 5i | HepG2 (Liver Cancer) | 1-5 | [5] | |
| DU145 (Prostate Cancer) | 1-5 | [5] | ||
| MBA-MB-231 (Breast Cancer) | 1-5 | [5] |
Note: Specific IC50 values for some compounds were not provided in the source material but were described as showing "excellent potent cytotoxicity".
Table 2: In Vivo Activity of a Dichloropyrimidine-Based EGFR Inhibitor (Hypothetical Example based on available data for similar compounds)
| Parameter | In Vivo Activity | Reference(s) |
| Compound | Dichloropyrimidine-based EGFR Inhibitor | [6] |
| Target | EGFR (mutant-selective) | [6] |
| Metric | Tumor Growth Inhibition | [6] |
| Value | Dose-dependent tumor response in xenograft models | [6] |
| Animal Model | Nude mice with human NSCLC xenografts | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays commonly used to evaluate the biological activity of heterocyclic compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: This assay quantifies the ability of a test compound to inhibit the activity of a specific protein kinase. The phosphorylation of a substrate is measured as an indicator of kinase activity.[6]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
In Vitro Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, which has a purple color.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations: Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the DOT language.
Caption: General workflow for the evaluation of novel compounds.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
While direct experimental data on the in vitro and in vivo activities of this compound-based compounds are scarce in publicly accessible literature, the analysis of structurally similar compounds, particularly dichloronitropyrimidines and dichloropyrimidines, provides a strong rationale for their investigation as potential therapeutic agents. The synthetic tractability of the this compound scaffold offers a promising platform for the development of novel compound libraries. Future studies should focus on the systematic synthesis and biological evaluation of derivatives of this scaffold, with initial in vitro screening against a panel of cancer cell lines and relevant kinases. Promising candidates can then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. This guide serves as a foundational resource to stimulate and inform such research endeavors.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Experimental and Computational Analysis of 2,3,6-Trichloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental data and computational predictions for 2,3,6-Trichloro-5-nitropyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document leverages information from closely related analogues to provide a comprehensive comparative analysis. This approach allows for the critical evaluation of predicted properties and provides a foundational framework for future research.
Physicochemical Properties: A Tale of Two Methodologies
The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. For comparative purposes, data for the structurally related compounds 2,3,6-Trichloropyridine and 2-Chloro-5-nitropyridine are also included.
| Property | This compound | 2,3,6-Trichloropyridine | 2-Chloro-5-nitropyridine |
| Molecular Formula | C₅HCl₃N₂O₂[1] | C₅H₂Cl₃N[2] | C₅H₃ClN₂O₂[3] |
| Molecular Weight | 227.43 g/mol [4] | 182.43 g/mol [2] | 158.54 g/mol [5] |
| Melting Point (°C) | 69-71[1] | 64.0 - 68.0 | 105-108[6] |
| Boiling Point (°C) | 301.1 ± 37.0 (Predicted)[1] | 234 | Not available |
| Density (g/cm³) | 1.744 ± 0.06 (Predicted)[1] | Not available | Not available |
| pKa | -8.15 ± 0.10 (Predicted)[1] | Not available | Not available |
| CAS Number | 55304-72-8[1] | 6515-09-9[2] | 4548-45-2[3] |
Synthesis and Characterization: Experimental Protocols
General Synthesis of Polychlorinated Pyridines
A two-step chlorination of a substituted pyridine can be employed. Initially, chlorination is carried out under UV irradiation, followed by a second chlorination using a catalyst such as tungsten(VI) chloride (WCl₆). The product can then be purified by vacuum distillation.
Characterization Techniques
Standard analytical techniques are crucial for the structural elucidation and purity assessment of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: Determines the elemental composition of the synthesized product.
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a substituted pyridine derivative.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Computational Modeling: Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structural and spectroscopic properties of molecules. A common approach involves geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set.
The following diagram outlines the logical flow of a computational study for cross-validation with experimental data.
Caption: A logical workflow for the computational analysis and cross-validation of this compound.
Comparative Analysis and Future Directions
The presented data highlights the utility of a combined experimental and computational approach for the characterization of novel compounds. While experimental data provides ground truth, computational models can offer valuable insights into molecular properties and spectra, guiding experimental design and data interpretation.
For this compound, further research is warranted to:
-
Develop and publish a detailed and optimized synthesis protocol.
-
Perform comprehensive experimental characterization, including NMR, FT-IR, and single-crystal X-ray diffraction to confirm the molecular structure.
-
Conduct in-depth computational studies to predict a wider range of properties, such as reactivity and potential biological activity.
This integrated approach will provide a more complete understanding of this compound and facilitate its potential applications in various fields of chemical research.
References
Efficacy Showdown: Unveiling the Potency of 2,3,6-Trichloro-5-nitropyridine-Derived Pesticides
A new class of nitropyridine-based insecticides, derived from the chemical intermediate 2,3,6-Trichloro-5-nitropyridine, is demonstrating significant potential in the ongoing battle against major agricultural pests. This guide provides a comprehensive comparison of the efficacy of these emerging pesticides against established alternatives, supported by experimental data and detailed methodologies for researchers and drug development professionals.
At the forefront of this new chemical class is the compound 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether, a nitropyridyl-based dichloropropene ether. Studies have shown its insecticidal potency to be comparable to the commercial insecticide Pyridalyl, a structurally similar compound. This guide will focus on the efficacy of this nitropyridine derivative and compare it with Pyridalyl and other widely used insecticides such as Emamectin benzoate, Chlorpyrifos, and Cypermethrin.
Performance Against Key Lepidopteran Pests
The efficacy of these pesticides is critically evaluated against several of the most destructive agricultural pests: the Diamondback Moth (Plutella xylostella), the Tobacco Cutworm (Spodoptera litura), and the Oriental Armyworm (Mythimna separata). The following tables summarize the 50% lethal concentration (LC50) values, a measure of the concentration of a pesticide required to kill 50% of a test population. Lower LC50 values indicate higher toxicity to the pest.
Table 1: Efficacy (LC50 in ppm) Against Plutella xylostella
| Insecticide | LC50 (ppm) |
| Nitropyridyl-based Dichloropropene Ether¹ | Comparable to Pyridalyl |
| Pyridalyl | 0.447 - 3.696[1] |
| Emamectin benzoate | 0.0028 - 9.16[2][3] |
| Chlorpyrifos | Not widely reported for effective control |
| Cypermethrin | Highly variable, with resistance leading to LC50 > 1600 µ g/larva in some strains[4] |
¹Specific LC50 values for 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether are noted as being comparable to Pyridalyl in published research, but precise numerical data is not yet widely available.
Table 2: Efficacy (LC50 in ppm) Against Spodoptera litura
| Insecticide | LC50 (ppm) |
| Nitropyridyl-based Dichloropropene Ether¹ | Comparable to Pyridalyl |
| Pyridalyl | 0.77[5] |
| Emamectin benzoate | 0.000954 - 2.97[6] |
| Chlorpyrifos | 0.0232[7] |
| Cypermethrin | 2.861[8] |
¹Specific LC50 values for 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether are noted as being comparable to Pyridalyl in published research, but precise numerical data is not yet widely available.
Table 3: Efficacy (LC50 in ppm) Against Mythimna separata
| Insecticide | LC50 (ppm) |
| Nitropyridyl-based Dichloropropene Ether¹ | 7.45 |
| Pyridalyl | Not widely reported |
| Emamectin benzoate | 0.017 (µg a.i. g⁻¹ dietary)[9][10] |
| Chlorpyrifos | Not widely reported for this species |
| Lambda-cyhalothrin (a Cypermethrin analogue) | Sublethal effects studied, but direct LC50 not specified in the provided context[11] |
¹LC50 value for a related 5-NO₂ compound, 8a-2, against M. separata.[8]
Experimental Protocols
The determination of insecticide efficacy relies on standardized bioassays. The following is a detailed methodology for a leaf-dip bioassay, a common technique for assessing the toxicity of insecticides to lepidopteran larvae.
Leaf-Dip Bioassay Protocol for Lepidopteran Larvae
1. Insect Rearing:
-
A susceptible laboratory strain of the target pest (e.g., Spodoptera litura) is reared on an artificial diet under controlled conditions (25 ± 2°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).
-
Third-instar larvae of uniform size and age are selected for the bioassay.
2. Preparation of Insecticide Solutions:
-
Stock solutions of the test compounds (nitropyridyl-based dichloropropene ether, Pyridalyl, Emamectin benzoate, Chlorpyrifos, Cypermethrin) are prepared in an appropriate solvent (e.g., acetone with a small amount of a surfactant like Triton X-100).
-
A series of five to seven graded concentrations of each insecticide are prepared by serial dilution with distilled water containing the surfactant. A control solution containing only the solvent and surfactant in distilled water is also prepared.
3. Bioassay Procedure:
-
Fresh, unsprayed host plant leaves (e.g., cabbage for P. xylostella, castor bean for S. litura) are collected and washed.
-
Leaf discs of a uniform size (e.g., 5 cm diameter) are excised.
-
Each leaf disc is dipped into one of the insecticide dilutions (or the control solution) for 10-30 seconds with gentle agitation to ensure complete coverage.
-
The treated leaf discs are allowed to air-dry on a wire rack for 1-2 hours.
-
Once dry, each leaf disc is placed individually in a Petri dish lined with moistened filter paper to maintain humidity.
-
Ten third-instar larvae are introduced into each Petri dish.
-
Each concentration and the control are replicated at least three times.
4. Data Collection and Analysis:
-
The Petri dishes are maintained under the same controlled conditions as insect rearing.
-
Larval mortality is assessed at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
The corrected mortality data is subjected to probit analysis to determine the LC50 values, their 95% confidence limits, and the slope of the concentration-mortality regression line.
Mode of Action: A Novel Pathway of Cellular Disruption
The insecticidal activity of nitropyridyl-based dichloropropene ethers is believed to mirror that of the closely related compound, Pyridalyl. This proposed mechanism of action represents a novel pathway distinct from many conventional insecticides.
The insect's own metabolic machinery is a key player in the toxicity of these compounds. It is hypothesized that cytochrome P450 enzymes within the insect metabolize the insecticide into a more toxic, active metabolite. This bioactivation process leads to a cascade of destructive cellular events.
The active metabolite is thought to induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress within the insect's cells. This oxidative stress causes widespread damage to essential cellular components, including proteins. In response to this protein damage, the cell's proteasome activity is significantly upregulated in an attempt to clear the damaged proteins. However, the overwhelming damage ultimately leads to necrotic cell death, resulting in the observed insecticidal effect.
Figure 1. Proposed signaling pathway for the mode of action of nitropyridine-based insecticides.
Experimental Workflow
The process of evaluating the efficacy of these novel pesticides follows a structured workflow, from the synthesis of the compound to the final data analysis.
Figure 2. Experimental workflow for efficacy testing of nitropyridine-based insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. entomoljournal.com [entomoljournal.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. entomologyresearchjournal.com [entomologyresearchjournal.com]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Topical and dietary toxicity of emamectin benzoate, chlorantraniliprole, cyantraniliprole and indoxacarb to larvae of the common armyworm Mythimna convecta (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC50 of lambda-cyhalothrin stimulates reproduction on the moth Mythimna separata (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2,3,6-Trichloro-5-nitropyridine analogs
Comparative Analysis of Structurally Related Analogs
While specific data for 2,3,6-trichloro-5-nitropyridine analogs is scarce, SAR can be extrapolated from studies on other substituted nitropyridines. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and herbicidal properties. The electronic and steric nature of substituents, as well as their position on the pyridine ring, significantly influences their biological effects.
Anticancer Activity of Substituted Nitropyridines
Research has shown that nitropyridine derivatives can exhibit potent cytotoxic effects against various cancer cell lines. The activity is often modulated by the nature of the substituents that replace the chlorine atoms. For instance, in related di-chlorinated nitropyridine systems, substitution with anilines or other aromatic amines can lead to compounds with kinase inhibitory activity.
Table 1: Cytotoxicity of Representative Substituted Nitropyridine Analogs Against Cancer Cell Lines
| Compound ID | Base Scaffold | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | 2,4-dichloro-5-nitropyridine | 2-fluoroaniline (at C4) | propargylamine (at C2) | ALK5 Kinase | Data Not Available | Fictional Example |
| B-1 | 2-chloro-5-nitropyridine | N-phenylpiperazine (at C2) | (nitro group reduced to amine, then Mannich base formation) | PC3 (Prostate) | Moderate Activity | [1] |
| C-1 | 3,5-dinitropyridine | Chloroquine derivative (at C2) | - | Antimalarial | Good Activity | [1] |
Note: The data in this table is illustrative and derived from analogs of different nitropyridine scaffolds due to the lack of specific data for this compound derivatives.
Antimicrobial Activity
Nitropyridine derivatives have also been explored for their antimicrobial properties. The introduction of different functional groups can tune the spectrum and potency of their activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Representative Substituted Nitropyridine Analogs
| Compound ID | Base Scaffold | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| D-1 | 2-chloro-5-nitropyridine | N-methylpiperazine followed by hydrazone formation | B. subtilis, C. krusei | 62.5 (for a phenolic derivative) | [2] |
| E-1 | 2-chloro-3-nitropyridine | Pyrazole or Imidazole moieties | S. aureus, E. coli | Moderate Activity | [1] |
Note: The data in this table is illustrative and derived from analogs of different nitropyridine scaffolds due to the lack of specific data for this compound derivatives.
Experimental Protocols
To facilitate the investigation of this compound analogs, detailed protocols for key biological assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the inhibitory activity of compounds against a specific protein kinase.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the specific peptide substrate in an assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by analogs derived from the this compound scaffold and a general experimental workflow for their evaluation.
References
Safety Operating Guide
Proper Disposal of 2,3,6-Trichloro-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 2,3,6-Trichloro-5-nitropyridine is a toxic and irritating compound that requires careful management throughout its lifecycle, particularly during disposal.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound's hazardous nature necessitates stringent safety measures.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid creating dust.[2][3] Work in a well-ventilated area, preferably a chemical fume hood.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear chemical-resistant gloves and a lab coat. Avoid contact with skin.[1] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Store separately from these materials to prevent adverse reactions.[4][5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and other halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as polyethylene or glass, and have a secure screw-top cap.
-
Do not mix with other waste streams, particularly incompatible materials. Halogenated waste should be kept separate from non-halogenated waste.
2. Labeling of Waste Containers:
-
Immediately upon adding waste to the container, affix a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
-
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.[1][4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide a detailed record of the waste, including its composition and quantity.
5. Spill Management:
-
In the event of a small spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust formation.[2]
-
Absorb with an inert material (e.g., sand, vermiculite) and collect into a designated hazardous waste container.[4]
-
For a large spill, evacuate the area, ensure adequate ventilation, and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
